Product packaging for Tiliquinol(Cat. No.:CAS No. 5541-67-3)

Tiliquinol

Numéro de catalogue: B1210629
Numéro CAS: 5541-67-3
Poids moléculaire: 159.18 g/mol
Clé InChI: RPVGLMKJGQMQSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tiliquinol is a hydroxyquinoline.
This compound is an antiprotozoal agent that was used in combination with tibroquinol. The combination agent was withdrawn from the market because of hepatoxicity.
RN given refers to parent cpd;  structure in first source & in Negwer, 5th ed, #1202

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1210629 Tiliquinol CAS No. 5541-67-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methylquinolin-8-ol
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InChI

InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPVGLMKJGQMQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3046401
Record name Tiliquinol
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Molecular Weight

159.18 g/mol
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CAS No.

5541-67-3
Record name 5-Methyl-8-hydroxyquinoline
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Record name Tiliquinol [INN]
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Foundational & Exploratory

Tiliquinol's Mechanism of Action on Entamoeba histolytica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a contact amoebicide effective against both the trophozoite and cyst forms of the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. While specific molecular details of its mechanism of action are not extensively documented, its chemical structure places it within a class of compounds known for their metal-chelating properties. This technical guide synthesizes the available information on 8-hydroxyquinoline derivatives to propose a detailed mechanism of action for this compound against E. histolytica. It is hypothesized that this compound exerts its amoebicidal effects primarily through the chelation of essential metal ions, leading to the disruption of critical enzymatic functions and induction of oxidative stress within the parasite. This guide provides a comprehensive overview of the inferred molecular interactions, summarizes key quantitative data from related compounds, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Entamoeba histolytica is a significant human pathogen, causing amoebic dysentery and liver abscesses, leading to substantial morbidity and mortality worldwide.[1] Current treatment regimens, primarily centered around nitroimidazoles like metronidazole, are effective against invasive trophozoites but have limitations, including adverse effects and lack of efficacy against the cyst stage.[2] Luminal amoebicides, such as this compound, are therefore crucial for eradicating the infection and preventing transmission.[3][4] this compound acts as a contact amoebicide within the intestinal lumen, targeting both the motile trophozoites and the dormant cysts.[3] Understanding its precise mechanism of action is vital for optimizing its use and for the development of novel anti-amoebic therapies.

Core Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of action for this compound, like other 8-hydroxyquinoline derivatives such as clioquinol, is its ability to act as a potent metal ion chelator.[5][6][7][8] E. histolytica, like all living organisms, requires a delicate balance of metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which serve as essential cofactors for a multitude of enzymes involved in critical metabolic and antioxidant pathways.

This compound, with its characteristic 8-hydroxyquinoline scaffold, is capable of forming stable complexes with these divalent metal ions.[5][9] This chelation can disrupt parasite homeostasis through several downstream effects:

  • Enzyme Inhibition: By sequestering essential metal cofactors, this compound can inactivate key metalloenzymes within E. histolytica. This can disrupt vital metabolic processes, including glycolysis and nucleic acid synthesis, ultimately leading to parasite death.[6]

  • Induction of Oxidative Stress: The formation of this compound-metal complexes can catalytically generate reactive oxygen species (ROS), leading to a state of oxidative stress. This overwhelms the parasite's antioxidant defense mechanisms, causing damage to lipids, proteins, and DNA.

  • Disruption of DNA Synthesis: Some 8-hydroxyquinoline derivatives have been shown to interfere with DNA synthesis, potentially through intercalation into the DNA structure or by inhibiting enzymes involved in the replication process.[6]

The lipophilic nature of this compound facilitates its passage across the parasite's cell membrane, allowing it to accumulate intracellularly and exert its metal-chelating effects.[7]

Quantitative Data on Amoebicidal Activity (Based on 8-Hydroxyquinoline Derivatives)

Direct quantitative data on the amoebicidal activity of this compound against E. histolytica is scarce in recent literature. However, studies on structurally similar 8-hydroxyquinoline compounds provide valuable insights into the potential potency of this class of drugs. The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds against E. histolytica and other relevant protozoa.

CompoundTarget OrganismIC50 (µM)Reference
Nitroxoline Naegleria fowleri (trophozoites)1.17 - 1.63[10]
Nitroxoline Naegleria fowleri (cysts)1.26[10]
Nitroxoline Balamuthia mandrillaris4.77[10]
Quinoxaline (B1680401) Derivative T-001 Entamoeba histolytica1.41[11]
Quinoxaline Derivative T-017 Entamoeba histolytica1.93[11]
Metronidazole Entamoeba histolytica (clinical isolates)Mean: 5.8[12]
Tinidazole Entamoeba histolytica (clinical isolates)Mean: 3.5[12]
Chloroquine Entamoeba histolytica (clinical isolates)Mean: 1.2[12]
Emetine Entamoeba histolytica (clinical isolates)Mean: 0.1[12]

Note: The IC50 values for quinoxaline derivatives are included as they share some structural similarities and provide a reference for potency against E. histolytica.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Susceptibility Assay for Entamoeba histolytica

This protocol is adapted from the nitroblue tetrazolium (NBT) reduction method, a common assay to determine the viability of E. histolytica trophozoites.[12][13]

  • Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., HM1:IMSS strain) at 37°C in TYI-S-33 medium supplemented with bovine serum.[11]

  • Preparation of Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

  • Assay Setup:

    • Harvest trophozoites from a 24-hour culture and adjust the concentration to 3 x 10⁵ parasites/mL in fresh medium.[12]

    • In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.

    • Add 100 µL of the various drug dilutions to the respective wells. Include a drug-free control (medium with solvent) and a positive control (e.g., metronidazole).

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Viability Assessment (NBT Reduction):

    • Add 20 µL of NBT solution (1 mg/mL) to each well.

    • Incubate for an additional 2-3 hours at 37°C.

    • Add 100 µL of 0.1 N HCl to stop the reaction.

    • Aspirate the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) product.

  • Data Analysis:

    • Measure the optical density (OD) at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Metal Chelation Assay (Ferrozine Assay for Iron Chelation)

This protocol provides a method to quantify the iron-chelating capacity of this compound, which can be adapted for other metal ions.[7]

  • Reagents:

    • This compound solution of known concentration.

    • FeCl₂ solution.

    • Ferrozine (B1204870) solution.

    • Standard chelator solution (e.g., EDTA).

  • Assay Procedure:

    • In a microplate well, mix the this compound solution with the FeCl₂ solution and incubate for a short period.

    • Add the ferrozine solution to the mixture. Ferrozine forms a colored complex with free Fe(II).

    • Measure the absorbance of the ferrozine-Fe(II) complex at 562 nm.

  • Data Analysis:

    • A decrease in absorbance compared to a control without this compound indicates that the compound has chelated the iron, preventing it from binding to ferrozine.

    • The chelating activity can be expressed as an equivalent of the standard chelator (EDTA).

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.

Tiliquinol_Mechanism cluster_entry Cellular Entry cluster_action Intracellular Action cluster_outcome Outcome This compound This compound Chelation Metal Ion Chelation (Zn²⁺, Cu²⁺) This compound->Chelation Crosses cell membrane Enzyme_Inhibition Metalloenzyme Inhibition Chelation->Enzyme_Inhibition ROS ROS Production Chelation->ROS Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Parasite Death Metabolic_Disruption->Cell_Death Oxidative_Stress->DNA_Damage Apoptosis->Cell_Death Amoebicidal_Assay_Workflow start Start culture Culture E. histolytica trophozoites start->culture prepare_drug Prepare this compound serial dilutions culture->prepare_drug setup_assay Set up 96-well plate (parasites + drug) prepare_drug->setup_assay incubate Incubate for 48-72h setup_assay->incubate add_nbt Add NBT solution incubate->add_nbt incubate_nbt Incubate for 2-3h add_nbt->incubate_nbt stop_reaction Stop reaction (HCl) incubate_nbt->stop_reaction dissolve Dissolve formazan (DMSO) stop_reaction->dissolve read_od Read OD at 570 nm dissolve->read_od analyze Calculate % inhibition and IC50 read_od->analyze end End analyze->end

References

The Historical Use of Tiliquinol in the Treatment of Amoebiasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The treatment of this disease has evolved over decades, with various compounds being employed with differing degrees of success and safety. Among the earlier chemotherapeutic agents used is Tiliquinol, a member of the 8-hydroxyquinoline (B1678124) class of compounds. This technical guide provides an in-depth overview of the historical use of this compound in treating amoebiasis, focusing on its known mechanism of action, available clinical data, and the experimental protocols relevant to its study. Due to its historical usage, primarily as part of a combination therapy, specific quantitative data and detailed mechanistic studies on this compound alone are limited in the available scientific literature.

Pharmacological Profile of this compound

This compound is an anti-amoebic agent that exerts its effect through direct contact with the parasite.[1] Its amoebicidal action is effective against both the motile trophozoite and the dormant cystic forms of Entamoeba histolytica.[2] Historically, it was primarily used for intestinal amoebiasis.[3]

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in Entamoeba histolytica have not been extensively elucidated. However, based on its classification as an 8-hydroxyquinoline, its mechanism of action is believed to be consistent with other compounds in this class. The primary proposed mechanisms include:

  • Chelation of Essential Metal Ions: 8-hydroxyquinolines are potent chelators of metal ions, such as iron and copper. These metal ions are crucial cofactors for a variety of essential parasitic enzymes. By sequestering these ions, this compound likely disrupts critical metabolic pathways within the amoeba, leading to a loss of function and cell death.

  • Disruption of DNA Synthesis: There is evidence to suggest that 8-hydroxyquinolines can interfere with DNA replication and repair mechanisms in protozoa. This may occur through direct interaction with DNA or by inhibiting enzymes essential for nucleic acid synthesis.

The following diagram illustrates the hypothesized mechanism of action for 8-hydroxyquinolines like this compound.

Tiliquinol_Mechanism_of_Action This compound This compound Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates Metalloenzymes Parasite Metalloenzymes This compound->Metalloenzymes Inactivates DNA Parasite DNA This compound->DNA Interacts with Metal_Ions->Metalloenzymes Required for function Metabolic_Pathways Disruption of Metabolic Pathways Metalloenzymes->Metabolic_Pathways Catalyzes Parasite_Death Parasite Death Metabolic_Pathways->Parasite_Death DNA_Synthesis Inhibition of DNA Synthesis/Repair DNA->DNA_Synthesis Required for DNA_Synthesis->Parasite_Death

Caption: Hypothesized mechanism of action of this compound.

Historical Clinical Use and Efficacy

This compound was notably marketed in a combination product called Intetrix®, which also contained Tilbroquinol (B1681315).[3] This combination was indicated for the treatment of intestinal amoebiasis.[3] It was used as an adjuvant to tissue amoebicides in dysenteric amoebiasis or as monotherapy for asymptomatic carriers.[3]

A comparative study in 1985 evaluated a 5-day course of tetracycline (B611298) plus clioquinol (B1669181) (another hydroxyquinoline) against a single dose of secnidazole (B1681708) for acute intestinal amoebiasis.[4] At the end of the follow-up, 7 out of 40 patients in the tetracycline/clioquinol group were classified as "parasitological' failures," while there were no failures in the secnidazole group.[4] This suggests that 8-hydroxyquinolines, in this combination, may have had a lower efficacy compared to other available treatments at the time.

Dosage and Administration

For the combination product Intetrix®, a dosage for adults with intestinal amoebiasis was typically two capsules in the morning and two in the evening, taken with meals, for 10 days.

Safety and Tolerability

Concerns regarding the safety profile of 8-hydroxyquinolines, including this compound, have been raised, primarily related to hepatotoxicity.

Adverse EffectObservations
Hepatotoxicity Asymptomatic increases in liver transaminases were reported in a clinical study with healthy volunteers receiving a combination of tilbroquinol and this compound.[3] Cases of liver disorders, mainly elevated transaminases, were also identified through pharmacovigilance, which resolved within a month.[3] This led to the conclusion that a potential for dose-dependent hepatotoxicity exists.[3]
Cutaneous Disorders Skin reactions have been identified as an adverse effect associated with the use of tilbroquinol and this compound.[3]
Neuropathy In rare cases, peripheral or optic neuropathy has been associated with long-term treatment.[3]

These safety concerns led to regulatory actions in some countries. For instance, in France, the therapeutic indications for the tilbroquinol/tiliquinol combination were restricted to the treatment of intestinal amoebiasis.[3]

Experimental Protocols

While specific experimental protocols for this compound are scarce, the following outlines a general workflow for the in vitro and in vivo evaluation of anti-amoebic compounds, based on established methodologies in the field.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of a compound against E. histolytica is the microdilution assay to determine the 50% inhibitory concentration (IC50).

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Axenic culture of E. histolytica trophozoites Incubation Incubate trophozoites withthis compound dilutions in microplates Culture->Incubation Compound Prepare serial dilutions of this compound Compound->Incubation Viability Assess parasite viability (e.g., colorimetric assay like MTT or resazurin) Incubation->Viability Measurement Measure absorbance/fluorescence Viability->Measurement IC50 Calculate IC50 value Measurement->IC50

Caption: General workflow for in vitro anti-amoebic drug screening.

In Vivo Efficacy in Animal Models

Animal models, such as gerbils or mice, are used to assess the in vivo efficacy of anti-amoebic compounds. A common model is the induction of amoebic liver abscesses.

  • Induction of Infection: Animals are inoculated with virulent E. histolytica trophozoites, typically via intrahepatic or intracecal injection.

  • Treatment: A treatment group receives the test compound (e.g., this compound) at various doses, while a control group receives a placebo.

  • Evaluation of Efficacy: After a set period, animals are euthanized, and the livers are examined. Efficacy is determined by the reduction in abscess size and weight, as well as by the parasite load in the affected tissues, compared to the control group.

Conclusion

This compound represents a historical therapeutic agent for amoebiasis, belonging to the 8-hydroxyquinoline class of compounds. Its use was primarily in combination with Tilbroquinol for intestinal amoebiasis. While its mechanism of action is believed to involve the chelation of essential metal ions and potential interference with DNA synthesis, specific molecular details and the signaling pathways involved remain largely uninvestigated. The lack of robust, publicly available clinical trial data for this compound monotherapy makes a definitive assessment of its efficacy challenging. Furthermore, documented concerns about hepatotoxicity have limited its use. For drug development professionals, the story of this compound underscores the importance of thorough safety and efficacy profiling and highlights the challenges of evaluating individual components of historical combination therapies. Future research into novel anti-amoebic agents should focus on compounds with well-defined mechanisms of action and favorable safety profiles.

References

The Chemical Architecture of Tiliquinol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Synthesis, and Proposed Mechanism of Action of the Antiprotozoal Agent Tiliquinol (5-methylquinolin-8-ol).

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a hydroxyquinoline derivative with known antiprotozoal activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's physicochemical characteristics, a plausible synthesis protocol, and an exploration of its potential mechanism of action against protozoal pathogens such as Entamoeba histolytica.

Chemical Identity and Physicochemical Properties

This compound, systematically named 5-methylquinolin-8-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group at position 5 and a hydroxyl group at position 8.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference
IUPAC Name 5-methylquinolin-8-ol[1]
Synonyms This compound, 5-Methyl-8-quinolinol, 5-Methyl-8-hydroxyquinoline[1][2]
Molecular Formula C₁₀H₉NO[1][3]
Molecular Weight 159.18 g/mol [1]
CAS Number 5541-67-3[1][2]
Melting Point 121-124 °C[4]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in chloroform, insoluble in water[4]
Predicted pKa 5.33 ± 0.10[4]
Predicted Boiling Point 324.7 ± 22.0 °C[4]
Predicted Density 1.210 ± 0.06 g/cm³[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the Skraup synthesis, a classic method for preparing quinolines. This reaction involves the condensation of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid. For the synthesis of 5-methylquinolin-8-ol, the starting aniline derivative is 2-amino-4-methylphenol (B1222752).

Experimental Protocol: Skraup Synthesis of 5-methylquinolin-8-ol

This protocol is based on the general principles of the Skraup synthesis for 8-hydroxyquinolines.

Materials:

  • 2-amino-4-methylphenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., picric acid or arsenic acid, though milder alternatives are often preferred for safety)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Appropriate solvents for extraction and recrystallization (e.g., chloroform, ethanol)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer. The mixture should be cooled in an ice bath during the addition.

  • Slowly add 2-amino-4-methylphenol to the cooled mixture with continuous stirring.

  • Add the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for several hours (typically 3-4 hours). The reaction should be monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral to slightly basic. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield pure 5-methylquinolin-8-ol.

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Reactants 2-amino-4-methylphenol Glycerol H₂SO₄ Oxidizing Agent Reaction Skraup Reaction (Reflux) Reactants->Reaction Workup Quenching (Ice/Water) Neutralization (NaOH) Reaction->Workup Purification Filtration Recrystallization Workup->Purification Product Pure this compound (5-methylquinolin-8-ol) Purification->Product

A schematic representation of the synthesis and purification workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The carbon NMR would display distinct signals for each of the ten carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway M This compound (M⁺) m/z = 159 M_minus_CH3 [M - CH₃]⁺ m/z = 144 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]⁺ m/z = 131 M->M_minus_CO - CO M_minus_HCN [M - HCN]⁺ m/z = 132 M->M_minus_HCN - HCN

A proposed fragmentation pathway for this compound in electron ionization mass spectrometry.

Proposed Mechanism of Antiprotozoal Action

This compound is known to be an effective agent against intestinal amoebiasis, acting as a contact amoebicide on the trophozoites of Entamoeba histolytica.[1] The precise molecular mechanism of action has not been fully elucidated for this compound itself, but the well-established metal-chelating properties of 8-hydroxyquinolines provide a strong basis for a proposed mechanism.[3][5][6][7]

It is hypothesized that this compound exerts its antiprotozoal effects by chelating essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), within the protozoan cell. These metal ions are crucial cofactors for a variety of essential enzymes involved in cellular respiration, DNA replication, and detoxification of reactive oxygen species. By sequestering these metal ions, this compound can disrupt these vital metabolic pathways, leading to cellular dysfunction and death of the parasite.

The proposed signaling pathway for the antiprotozoal action of this compound is illustrated in the diagram below.

Mechanism_of_Action cluster_parasite Entamoeba histolytica Cell Tiliquinol_in This compound Chelation Chelation of Metal Ions (Fe²⁺, Zn²⁺) Tiliquinol_in->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition Pathway_Disruption Disruption of Metabolic Pathways (e.g., Respiration, DNA Synthesis) Enzyme_Inhibition->Pathway_Disruption Cell_Death Cell Death Pathway_Disruption->Cell_Death

References

A Historical and Technical Review of Tiliquinol and Tibroquinol Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of tiliquinol and tibroquinol, once marketed as Intetrix®, represents a noteworthy chapter in the history of antiprotozoal therapies. This technical guide provides a comprehensive overview of this combination therapy, focusing on its history, mechanism of action, and the safety concerns that ultimately led to the restriction of its use. While extensive clinical efficacy data is scarce in contemporary scientific literature, this document consolidates the available information to offer valuable insights for researchers in the field of antiparasitic drug development.

Introduction and Historical Context

This compound and tibroquinol are both derivatives of 8-hydroxyquinoline (B1678124), a class of compounds known for their antimicrobial properties. The combination was developed by Beaufour Laboratories (now part of Ipsen) and was primarily indicated for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica.[1][2] It was also used for the treatment of acute diarrhea of infectious origin. The rationale behind combining these two agents was likely to achieve a broader spectrum of activity or a synergistic effect against intestinal pathogens.

The therapy was available in several countries, including France, where it was marketed as Intetrix®. However, in the late 1990s, concerns regarding its safety profile, particularly hepatotoxicity, emerged. In 1997, the French Medicines Agency took restrictive measures concerning the combination preparation.[3] The approved indications were narrowed to the treatment of intestinal amoebiasis, and the pediatric formulation was suspended.[3] Subsequently, the drug was withdrawn from the market in some countries.[4] This history underscores the critical importance of post-marketing surveillance and the evolving understanding of drug safety.

Quantitative Data on Adverse Events

The primary safety concern associated with the this compound and tibroquinol combination was hepatotoxicity. Quantitative data on this adverse effect is limited but available from a report by the French Medicines Agency.

Study/Data SourcePopulationNumber of SubjectsAdverse EventQuantitative FindingsReference
Clinical StudyHealthy Volunteers12Asymptomatic increased liver transaminases8 subjects (66.7%)[3]
National Pharmacovigilance SystemPatients-Liver disorders (mainly elevated transaminases)10 cases reported[3]

These findings, although from a small cohort, were significant enough to contribute to the reassessment of the drug's benefit-risk profile. Other reported adverse effects included cutaneous reactions and, in rare cases of long-term treatment, peripheral or optic neuropathy.[3]

Experimental Protocols: A Generalized Approach

In Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of the individual compounds and their combination against Entamoeba histolytica trophozoites.

  • Methodology:

    • Culturing: Axenic cultivation of a virulent strain of E. histolytica (e.g., HM-1:IMSS) in a suitable medium (e.g., TYI-S-33).

    • Drug Preparation: Preparation of stock solutions of this compound and tibroquinol in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of concentrations.

    • Assay: Trophozoites are incubated with varying concentrations of the individual drugs and their combination in a microtiter plate.

    • Endpoint Determination: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as:

      • Microscopic examination: Observing for morphological changes and motility.

      • Dye exclusion assays: Using dyes like trypan blue to differentiate between live and dead cells.

      • Metabolic assays: Utilizing indicators like resazurin (B115843) or MTT to measure metabolic activity.

    • Data Analysis: Calculation of MIC and IC50 values. Synergy, additivity, or antagonism of the combination can be determined using isobologram analysis.

In Vivo Efficacy in an Animal Model of Amoebiasis
  • Objective: To evaluate the efficacy of the drug combination in reducing parasite load and pathology in an animal model of intestinal amoebiasis.

  • Methodology:

    • Animal Model: Use of a suitable animal model, such as mice or gerbils, with induced intestinal amoebiasis. This is typically achieved by intracecal inoculation of E. histolytica trophozoites.

    • Treatment Groups: Animals are divided into several groups: a vehicle control group, groups treated with individual drugs, and groups treated with the drug combination at different doses.

    • Drug Administration: The drugs are administered orally for a specified duration.

    • Efficacy Assessment: At the end of the treatment period, the following parameters are evaluated:

      • Parasite Load: Quantification of amoebic burden in the cecum through culture or molecular methods (e.g., qPCR).

      • Pathology Scoring: Histopathological examination of the cecal tissue to assess the degree of inflammation, ulceration, and tissue damage.

    • Statistical Analysis: Comparison of the outcomes between the different treatment groups to determine the efficacy of the combination therapy.

Signaling Pathways and Mechanism of Action

Specific studies on the signaling pathways affected by the this compound and tibroquinol combination in Entamoeba histolytica are lacking. However, the mechanism of action of 8-hydroxyquinolines against this parasite is generally understood to involve the following:

  • Chelation of Divalent Cations: 8-hydroxyquinolines are known to be potent chelators of metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals are essential cofactors for numerous enzymes involved in vital metabolic pathways of E. histolytica. By sequestering these ions, the drugs inhibit critical enzymatic reactions, leading to parasite death.

  • Disruption of Membrane Potential and Integrity: Some studies on related compounds suggest that they may interfere with the parasite's cell membrane, disrupting its potential and integrity, which would lead to a loss of essential cellular components.

  • Inhibition of Nucleic Acid Synthesis: It has also been proposed that these compounds may intercalate with the parasite's DNA, thereby inhibiting DNA replication and transcription.

This compound is described as a contact amoebicide that acts on the trophozoites (forma minuta) and cystic forms of Entamoeba histolytica.[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation culture Axenic Culture of E. histolytica assay Incubation with Trophozoites culture->assay drug_prep Drug Preparation (this compound, Tibroquinol, Combination) drug_prep->assay endpoint Endpoint Determination (Microscopy, Viability Assays) assay->endpoint analysis_invitro Data Analysis (MIC, IC50, Isobologram) endpoint->analysis_invitro animal_model Induction of Intestinal Amoebiasis in Animal Model analysis_invitro->animal_model Lead Combination for In Vivo Testing treatment Treatment with Drug Combination animal_model->treatment assessment Efficacy Assessment (Parasite Load, Pathology) treatment->assessment analysis_invivo Statistical Analysis assessment->analysis_invivo

Caption: Generalized Experimental Workflow for Anti-amoebic Drug Combination Screening.

mechanism_of_action cluster_parasite Entamoeba histolytica drug This compound-Tibroquinol Combination (8-Hydroxyquinolines) metals Essential Metal Ions (Fe²⁺, Cu²⁺) drug->metals Chelation membrane Cell Membrane drug->membrane Disruption dna DNA drug->dna Inhibition of Synthesis enzymes Metalloenzymes metals->enzymes Cofactors for metabolism Vital Metabolic Pathways enzymes->metabolism outcome Parasite Death metabolism->outcome Inhibition leads to membrane->outcome Disruption leads to dna->outcome Inhibition leads to

Caption: Proposed General Mechanism of Action of 8-Hydroxyquinolines against E. histolytica.

Conclusion

The combination of this compound and tibroquinol serves as a case study in the evolution of drug safety standards and the challenges of treating parasitic diseases. While it showed promise as a luminal amoebicide, concerns about hepatotoxicity led to its decline in use. The lack of extensive, publicly available clinical efficacy and detailed mechanistic data presents a challenge for a complete retrospective analysis. However, the information that is available provides valuable lessons for modern drug development, emphasizing the need for thorough safety profiling and the continuous monitoring of adverse drug reactions. For researchers today, the story of this compound and tibroquinol highlights the potential of quinoline (B57606) derivatives as a scaffold for novel antiparasitic agents, while also serving as a cautionary tale regarding their potential for toxicity. Future research in this area should focus on designing compounds with improved safety profiles while retaining the potent amoebicidal activity of the 8-hydroxyquinoline core.

References

Antiprotozoal Properties of 5-Methyl-8-hydroxyquinoline: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antiprotozoal properties of 5-Methyl-8-hydroxyquinoline is limited in publicly available literature. This guide synthesizes information on the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its other 5-substituted derivatives to build a strong rationale for the investigation of 5-Methyl-8-hydroxyquinoline as a potential antiprotozoal agent.

Introduction

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects.[1][2] A primary driver of this bioactivity is its nature as a powerful bidentate chelating agent for various metal ions essential for biological processes. Derivatives of 8-HQ have demonstrated significant efficacy against a wide range of protozoan parasites, such as Leishmania, Trypanosoma, Entamoeba, and Giardia.[3][4][5]

Substitutions on the 8-HQ ring, particularly at the C-5 position, have been shown to modulate biological activity. While compounds like 5-chloro-8-hydroxyquinoline (B194070) (clioquinol) and 5-nitro-8-hydroxyquinoline (nitroxoline) are well-studied, the specific properties of 5-Methyl-8-hydroxyquinoline remain largely unexplored in the context of parasitic diseases. This technical guide consolidates the existing data on the antiprotozoal activity of the 8-HQ family to provide a comprehensive overview of the potential of 5-Methyl-8-hydroxyquinoline and to outline the experimental framework for its future evaluation.

Quantitative Data on Antiprotozoal Activity of 8-Hydroxyquinoline and Derivatives

The following tables summarize the in vitro efficacy of 8-hydroxyquinoline and its derivatives against various protozoan parasites. This data provides a benchmark for the expected potency of novel derivatives like 5-Methyl-8-hydroxyquinoline.

Anti-Leishmanial Activity

Leishmania species are the causative agents of leishmaniasis, a disease with clinical manifestations ranging from cutaneous lesions to fatal visceral infection. 8-HQ has shown potent activity against multiple Leishmania species.[3][6]

CompoundLeishmania SpeciesStageIC50 / EC50 (µg/mL)Cytotoxicity CC50 (µg/mL) (Cell Line)Selectivity Index (SI)Reference
8-Hydroxyquinoline (8-HQ)L. martiniquensisPromastigote1.60 ± 0.28128.55 ± 0.92 (THP-1)79.84[3]
8-Hydroxyquinoline (8-HQ)L. martiniquensisAmastigote1.56 ± 0.02128.55 ± 0.92 (THP-1)82.40[3]
8-Hydroxyquinoline (8-HQ)L. amazonensisPromastigote2.9 ± 0.3 (24h)36.3 ± 2.7 (Macrophages)12.5[6]
8-Hydroxyquinoline (8-HQ)L. amazonensisAmastigote1.9 ± 0.1 (24h)36.3 ± 2.7 (Macrophages)19.1[6]
8-Hydroxyquinoline (8-HQ)L. infantumPromastigote2.1 ± 0.2 (24h)36.3 ± 2.7 (Macrophages)17.3[6]
8-Hydroxyquinoline (8-HQ)L. infantumAmastigote2.0 ± 0.8 (24h)36.3 ± 2.7 (Macrophages)18.2[6]
7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinolineL. tropicaPromastigote0.4Not ReportedNot Reported[7]
7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinolineL. majorPromastigote0.88Not ReportedNot Reported[7]
7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinolineL. infantumPromastigote0.62Not ReportedNot Reported[7]
Anti-Trypanosomal Activity

Trypanosoma cruzi is the etiologic agent of Chagas disease, a major health problem in Latin America. 8-Hydroxyquinoline derivatives have been investigated as potential therapeutic agents against this parasite.

CompoundTrypanosoma SpeciesStageIC50 (µM)Cytotoxicity IC50 (µM) (Cell Line)Selectivity Index (SI)Reference
[VVO(IN-2H)(L-H)] where L = 5-chloro-7-iodo-8-hydroxyquinolineT. cruziTrypomastigote0.2924.3 (VERO)83.8[4]
[VVO(IN-2H)(L-H)] where L = 8-hydroxyquinolineT. cruziTrypomastigote3.021.7 (VERO)0.6[4]
Anti-Amoebic and Anti-Giardial Activity

Amoebiasis, caused by Entamoeba histolytica, and giardiasis, caused by Giardia lamblia, are significant causes of diarrheal disease worldwide. While specific data for 8-HQ derivatives is less abundant, related heterocyclic compounds show promise.[8][9]

CompoundParasiteStageActivity MetricValueReference
Heterocyclic (C15H12N5OCl)E. histolyticaTrophozoiteInhibition Rate (72h, 1 µg/mL)89.4%[8]
Heterocyclic (C15H12N5OCl)G. lambliaCysts/TrophozoitesInhibition Rate (in vivo, 1 mg/kg)88.2%[8]

Proposed Mechanism of Action

The primary antiprotozoal mechanism of 8-hydroxyquinolines is attributed to their ability to chelate essential metal ions, particularly iron (Fe) and copper (Cu). This action disrupts parasite homeostasis through two main pathways:

  • Inhibition of Metalloenzymes: Many critical enzymes in protozoa rely on metal cofactors for their function. By sequestering these ions, 8-HQ derivatives can inhibit vital metabolic pathways such as cellular respiration and DNA synthesis.

  • Induction of Oxidative Stress: 8-HQ-metal complexes can catalytically generate reactive oxygen species (ROS) through redox cycling. This leads to a state of oxidative stress within the parasite, causing damage to lipids, proteins, and nucleic acids, and ultimately triggering programmed cell death.

G cluster_extracellular Extracellular/Host Cytosol cluster_parasite Protozoan Parasite 5M8HQ 5-Methyl-8-hydroxyquinoline (Lipophilic) Complex [5M8HQ-Metal]²⁺ Complex (Ionophore Activity) 5M8HQ->Complex Chelation & Membrane Transport Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Enzyme Metalloenzyme Inhibition Complex->Enzyme Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Parasite Death (Apoptosis) Enzyme->Apoptosis Metabolic Collapse Damage->Apoptosis

Caption: Proposed mechanism of antiprotozoal action for 5-Methyl-8-hydroxyquinoline.

Experimental Protocols

The following section details standardized protocols for the in vitro and in vivo evaluation of the antiprotozoal activity of compounds like 5-Methyl-8-hydroxyquinoline.

General Experimental Workflow

A typical workflow for screening and characterizing novel antiprotozoal compounds involves a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

G A Compound Synthesis & Characterization (e.g., 5-Methyl-8-hydroxyquinoline) B Primary In Vitro Screening (e.g., Leishmania promastigotes) A->B C Cytotoxicity Assay (Mammalian Cell Line, e.g., THP-1) B->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 B->D C->D E Secondary In Vitro Assay (Intracellular Amastigotes) D->E If SI > 10 F Mechanism of Action Studies (e.g., ROS detection, enzyme assays) E->F G In Vivo Efficacy Study (Murine Model of Infection) E->G H Lead Optimization G->H

Caption: General workflow for the evaluation of a potential antiprotozoal compound.

In Vitro Anti-Leishmanial Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and the 50% effective concentration (EC50) against intracellular amastigotes.

Materials:

  • Leishmania species (e.g., L. infantum, L. amazonensis)

  • Schneider's insect medium or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Mammalian macrophage cell line (e.g., J774.A1 or THP-1)

  • Test compound (5-Methyl-8-hydroxyquinoline) dissolved in DMSO

  • Reference drug (e.g., Amphotericin B)

  • Resazurin (B115843) sodium salt solution

  • 96-well microtiter plates

  • Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)

Protocol for Promastigotes:

  • Culture Leishmania promastigotes in appropriate medium to late-logarithmic phase.

  • Adjust the parasite concentration to 1 x 10^6 promastigotes/mL.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of the test compound (and reference drug) to the wells. Include a parasite-only control and a medium-only blank.

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the IC50 value using a dose-response curve.

Protocol for Intracellular Amastigotes:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO2.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the wells with medium to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the EC50 value based on the reduction in the number of intracellular parasites compared to the untreated control.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line.

Protocol:

  • Seed mammalian cells (e.g., THP-1 or Vero cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Allow cells to adhere or stabilize for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Assess cell viability using the resazurin assay as described above.

  • Calculate the CC50 value from the dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the therapeutic efficacy of the test compound in reducing parasite burden in an animal model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Leishmania infantum or L. donovani

  • Test compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration

  • Reference drug (e.g., Amphotericin B)

  • Saline solution (vehicle control)

Protocol:

  • Infect mice intravenously with 1 x 10^7 stationary-phase promastigotes.

  • After a pre-patent period (e.g., 14 days post-infection), initiate treatment.

  • Administer the test compound daily for 5-10 consecutive days at various doses (e.g., 5, 10, 20 mg/kg/day). Include a vehicle control group and a reference drug group.

  • Monitor the health and weight of the animals throughout the experiment.

  • At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.

  • Aseptically remove the liver and spleen and weigh the organs.

  • Determine the parasite burden in the liver and spleen using the limiting dilution assay or by qPCR.

  • Express the results as Leishman-Donovan Units (LDU) or as parasite equivalents per gram of tissue.

  • Calculate the percentage of parasite inhibition compared to the untreated control group.

Conclusion and Future Directions

The extensive body of research on 8-hydroxyquinoline and its derivatives strongly supports the hypothesis that 5-Methyl-8-hydroxyquinoline is a promising candidate for development as a novel antiprotozoal agent. The established anti-leishmanial and anti-trypanosomal activities of the 8-HQ scaffold, coupled with a well-understood mechanism of action revolving around metal chelation, provides a solid foundation for its investigation. The addition of a methyl group at the C-5 position is likely to influence the compound's lipophilicity and electronic properties, which could favorably modulate its bioavailability and biological activity.

Future research should focus on:

  • Chemical Synthesis: Development of an efficient and scalable synthesis route for 5-Methyl-8-hydroxyquinoline.

  • Broad-Spectrum In Vitro Screening: Evaluation of its activity against a diverse panel of protozoan parasites, including drug-resistant strains of Leishmania, T. cruzi, E. histolytica, and G. lamblia.

  • Cytotoxicity and Selectivity: Thorough assessment of its toxicity against various mammalian cell lines to establish a robust selectivity index.

  • Mechanism of Action Studies: Confirmation that 5-Methyl-8-hydroxyquinoline operates through metal chelation and induction of oxidative stress, and investigation of any novel mechanisms.

  • In Vivo Efficacy and Pharmacokinetics: If promising in vitro activity and selectivity are observed, progression to efficacy studies in established animal models of parasitic diseases is warranted, alongside pharmacokinetic profiling.

The exploration of 5-Methyl-8-hydroxyquinoline represents a valuable opportunity to expand the arsenal (B13267) of therapeutic agents against neglected tropical diseases.

References

Early Studies on the Efficacy of Tiliquinol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliquinol is an intestinal antiseptic and antiprotozoal agent belonging to the hydroxyquinoline class of compounds. Historically, it has been utilized primarily in combination with Tilbroquinol in the formulation known as Intetrix for the treatment of intestinal amoebiasis. This technical guide provides a comprehensive overview of the early studies on the efficacy of this compound, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used to evaluate its anti-amoebic properties. While quantitative data from early studies on this compound alone is scarce in readily available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of antiparasitic drug development.

This compound's primary therapeutic application has been as a contact amoebicide.[1] It is effective against both the trophozoite and cystic forms of Entamoeba histolytica, the causative agent of amoebiasis.[1] The drug acts locally within the intestinal lumen, and when used in combination with a tissue amoebicide, it serves to eradicate the luminal parasites that may persist after systemic treatment.

Mechanism of Action

This compound is classified as a contact amoebicide, exerting its effect directly on Entamoeba histolytica in the intestinal lumen.[1] The amoebicidal action is directed at both the motile trophozoite stage and the transmissible cystic stage of the parasite.[1] While the precise molecular mechanism of action has not been extensively detailed in early literature, it is understood to involve direct interaction with the parasite, leading to its destruction.

In-Vitro Efficacy of this compound

Table 1: Representative In-Vitro Efficacy Data for Anti-Amoebic Agents

Drug AgentEntamoeba histolytica Strain(s)Assay TypeKey Efficacy Metric (e.g., MIC, IC50)Concentration Range TestedReference
This compound Various clinical isolatesBroth dilution / Agar dilutionMIC (µg/mL)Data not availableHypothetical
This compound Reference strains (e.g., HM-1:IMSS)Colorimetric (e.g., NBT reduction)IC50 (µM)Data not availableHypothetical
Metronidazole (B1676534)Locally isolated strainsLiquid monophasic mediumMIC: 0.0625 - 0.125 µg/mLNot specified[2]
TinidazoleLocally isolated strainsLiquid monophasic mediumMIC: 0.0625 - 0.25 µg/mLNot specified[2]
DehydroemetineLocally isolated strainsLiquid monophasic mediumMIC: 0.125 - 1 µg/mLNot specified[2]

Clinical Efficacy of this compound (as part of Intetrix)

This compound has been clinically used in combination with Tilbroquinol (Intetrix) for the treatment of intestinal amoebiasis. Early clinical studies and subsequent regulatory assessments have focused on the efficacy of this combination therapy. Intetrix was indicated as an adjuvant to a tissue amoebicide for dysenteric amoebiasis or as monotherapy for asymptomatic carriers of intraluminal amoebae.[3]

Specific quantitative outcomes from early, dedicated clinical trials on the efficacy of Intetrix are not detailed in the available search results. A French pharmacovigilance review in 1996 re-evaluated the benefit/risk profile and concluded it was favorable for intestinal amoebiasis, leading to a restriction of its indication to this specific use.[4] The following table illustrates the type of data that would be presented in clinical trial reports.

Table 2: Representative Clinical Efficacy Data for the Treatment of Intestinal Amoebiasis

Study IdentifierTreatment GroupNumber of PatientsDosage and DurationPrimary EndpointParasitological Cure Rate (%)Clinical Cure Rate (%)Reference
Hypothetical Trial 1Intetrix (Tilbroquinol/Tiliquinol)e.g., 100e.g., 4 capsules/day for 10 daysEradication of E. histolytica from stoolData not availableData not available-
Hypothetical Trial 2Placeboe.g., 100-Eradication of E. histolytica from stoolData not availableData not available-
Tinidazole vs. Metronidazole TrialTinidazole292 g once daily for 3 daysParasitological and clinical cure96.5%Not specified[5]
Tinidazole vs. Metronidazole TrialMetronidazole272 g once daily for 3 daysParasitological and clinical cure55.5%Not specified[5]

Experimental Protocols

The following are detailed methodologies for key experiments that were likely employed in the early evaluation of this compound's efficacy, based on common practices for anti-amoebic drug testing from that period.

In-Vitro Susceptibility Testing of Entamoeba histolytica

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the growth of E. histolytica trophozoites in vitro.

Methodology:

  • Culturing of Entamoeba histolytica: Trophozoites of E. histolytica are cultured in a suitable axenic or monoxenic medium (e.g., TYI-S-33, Robinson's medium, or liver marmite serum medium) at 37°C.[2]

  • Preparation of Drug Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent. Serial dilutions of the compound are then made in the culture medium to achieve a range of desired concentrations.

  • Inoculation: Culture tubes or microtiter plates are prepared with the different drug concentrations. A standardized inoculum of E. histolytica trophozoites (e.g., 1 x 10^4 trophozoites/mL) is added to each tube/well.

  • Incubation: The cultures are incubated anaerobically or microaerophilically at 37°C for a defined period (e.g., 48-72 hours).

  • Determination of Growth Inhibition: After incubation, the growth of amoebae is assessed. This can be done by:

    • Microscopic Examination: Observing the presence or absence of motile trophozoites.

    • Cell Counting: Using a hemocytometer to determine the number of viable trophozoites.

    • Colorimetric Assays: Utilizing viability indicators such as resazurin (B115843) or MTT.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the amoebae.

experimental_workflow_in_vitro_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture E. histolytica inoculate Inoculate with Trophozoites culture->inoculate drug_prep Prepare Drug Dilutions drug_prep->inoculate incubate Incubate at 37°C inoculate->incubate assess_growth Assess Growth incubate->assess_growth determine_mic Determine MIC assess_growth->determine_mic

In-Vitro MIC Determination Workflow

Signaling Pathways and Logical Relationships

The direct, contact-killing mechanism of this compound on Entamoeba histolytica does not involve complex host signaling pathways. The logical relationship is a direct interaction leading to parasite death.

logical_relationship_this compound This compound This compound (in intestinal lumen) Interaction Direct Contact This compound->Interaction Eh Entamoeba histolytica (Trophozoite/Cyst) Eh->Interaction Death Parasite Death Interaction->Death

Logical Pathway of this compound's Action

Conclusion

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Tiliquinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on publicly available information. A comprehensive search for detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for Tiliquinol, did not yield sufficient information to construct the detailed tables and diagrams as requested. The available data is largely qualitative and focuses on its clinical use and safety profile.

Introduction

This compound is an anti-protozoal agent belonging to the hydroxyquinoline class of compounds.[1][2] It has been utilized primarily as a contact amoebicide, effective against the trophozoite forms of Entamoeba histolytica.[3] This guide aims to synthesize the available information on the pharmacokinetics and pharmacodynamics of this compound for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is its amoebicidal action within the gastrointestinal tract.[3] It is considered a "contact" amoebicide, suggesting its mechanism is localized to the gut lumen where it interacts with Entamoeba histolytica.[3]

A proposed logical pathway for the mechanism of action, based on related compounds, is presented below.

This compound This compound in GI Lumen Entamoeba Entamoeba histolytica (Trophozoite) This compound->Entamoeba Contact Metal_Ions Metal Ions (e.g., Zn²⁺, Cu²⁺) in Protozoan Cell This compound->Metal_Ions Chelates Entamoeba->Metal_Ions Contains Enzymes Essential Protozoan Metalloenzymes Metal_Ions->Enzymes Cofactors for Disruption Enzyme Function Disruption Metal_Ions->Disruption Depletion leads to Death Protozoan Cell Death Disruption->Death Results in

Caption: Proposed mechanism of this compound via metal ion chelation.

Pharmacokinetics: ADME Profile

Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans or animal models is not well-documented in the available scientific literature. As a contact amoebicide intended for local action in the gut, systemic absorption is expected to be low. However, reports of systemic adverse effects suggest that some level of absorption does occur.

3.1 Absorption this compound is administered orally. Its action as a contact amoebicide implies that a significant portion of the drug is intended to remain within the gastrointestinal lumen.

3.2 Distribution No specific data on the volume of distribution or tissue penetration of this compound is available.

3.3 Metabolism Information regarding the metabolic pathways of this compound is scarce. The related compound Clioquinol undergoes first-pass metabolism to form glucuronate and sulfate (B86663) conjugates.[4] It is possible that this compound follows similar metabolic routes.

3.4 Excretion The routes of excretion for this compound and its potential metabolites have not been detailed in the available literature.

The general workflow for investigating the pharmacokinetics of an orally administered drug like this compound is outlined in the diagram below.

Dosing Oral Administration of this compound Sampling Serial Blood & Excreta (Urine, Feces) Sampling Dosing->Sampling Analysis Quantification of Parent Drug & Metabolites (e.g., LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental Analysis) Analysis->Modeling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, CL) Modeling->Parameters

Caption: Standard experimental workflow for a pharmacokinetic study.

Clinical Efficacy and Safety

This compound has been used, often in combination with Tilbroquinol (B1681315), for the treatment of acute infectious diarrhea and intestinal amoebiasis.[5] However, concerns regarding its safety profile have led to regulatory actions.

Adverse Effects:

  • Hepatotoxicity: Cases of elevated liver transaminases have been reported in healthy volunteers and through pharmacovigilance systems.[5] This suggests a potential for dose-dependent liver injury.[5]

  • Neuropathy: With prolonged use, rare instances of peripheral or optic neuropathy have been noted.[5][6]

  • Cutaneous Reactions: Skin disorders have also been associated with this compound use.[5]

These safety concerns, weighed against the evidence for its efficacy in treating acute diarrhea, have led to a re-evaluation of its benefit/risk profile and resulted in restrictions on its use in some countries.[5]

Data Tables

Due to the lack of specific quantitative data from preclinical or clinical studies in the public domain, it is not possible to provide summary tables for pharmacokinetic parameters or pharmacodynamic endpoints.

Experimental Protocols

Detailed experimental protocols for the studies that have been conducted on this compound are not available in the reviewed literature. A clinical study involving healthy volunteers was mentioned in the context of identifying hepatotoxicity, but the specific study design, dosing regimen, and analytical methods were not described.[5]

Conclusion and Future Directions

This compound is an anti-protozoal agent with a history of use in treating intestinal amoebiasis. While its pharmacodynamic action is understood to be localized in the gut, likely involving metal chelation, the specifics of its mechanism and its full pharmacokinetic profile remain poorly characterized in the public literature. The reported systemic toxicities, particularly hepatotoxicity and neuropathy, indicate that systemic exposure occurs and warrants a more thorough investigation.

For drug development professionals, the data gap on this compound's ADME properties is a significant hurdle. Future research should focus on:

  • Quantitative Bioanalysis: Developing and validating sensitive analytical methods to quantify this compound and its metabolites in biological matrices.

  • Preclinical ADME Studies: Conducting comprehensive pharmacokinetic studies in animal models to determine key parameters such as bioavailability, volume of distribution, metabolic pathways, and routes of excretion.

  • In Vitro Mechanistic Studies: Elucidating the precise molecular mechanism of action and its potential off-target effects, particularly in relation to hepatotoxicity.

A complete understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential for a modern re-evaluation of its therapeutic potential and safety.

References

Tiliquinol: A Technical Guide on its Role as a Luminal Amoebicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a luminal amoebicide effective against Entamoeba histolytica, the causative agent of amoebiasis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. While specific quantitative and pharmacokinetic data for this compound are limited in publicly available literature, this guide synthesizes existing knowledge on related 8-hydroxyquinoline compounds to provide a robust framework for research and development professionals. The document details experimental protocols for in vitro and in vivo assessment of luminal amoebicides and proposes a putative mechanism of action for this compound based on the known properties of its chemical class. This guide aims to serve as a foundational resource for further investigation into this compound and the development of novel anti-amoebic therapies.

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The infection can manifest as asymptomatic carriage, amoebic colitis, or extraintestinal disease, most commonly as liver abscesses. Treatment typically involves a tissue-active agent, such as a nitroimidazole, to eliminate invasive trophozoites, followed by a luminal amoebicide to eradicate cysts and trophozoites residing in the intestinal lumen, thereby preventing relapse and transmission.

This compound is a contact amoebicide that exerts its effect directly on E. histolytica trophozoites and cysts within the gut lumen.[1] As a member of the 8-hydroxyquinoline class of compounds, its amoebicidal activity is believed to be linked to its ability to chelate metal ions essential for parasitic survival. This guide delves into the available scientific information regarding this compound and its role in the management of intestinal amoebiasis.

Quantitative Data

Specific in vitro and in vivo quantitative efficacy data for this compound are not extensively reported in recent scientific literature. However, data from related 8-hydroxyquinoline compounds and other luminal amoebicides can provide valuable comparative insights.

Table 1: In Vitro Efficacy of 8-Hydroxyquinoline Derivatives and Other Amoebicides against Entamoeba histolytica

CompoundStrainIC50 (µM)Reference
Metronidazole (B1676534)HM1:IMSS9.5[2]
MetronidazoleClinical Isolates13.2[2]
TinidazoleHM1:IMSS10.2[2]
TinidazoleClinical Isolates12.4[2]
ChloroquineHM1:IMSS15.5[2]
ChloroquineClinical Isolates26.3[2]
EmetineHM1:IMSS29.9[2]
EmetineClinical Isolates31.2[2]
Auranofin-0.5[3]

Table 2: Clinical Efficacy of Luminal and Tissue Amoebicides in Intestinal Amoebiasis

Drug(s)DosageCure RateReference
Secnidazole (B1681708)2 g single dose100% (parasitological)[4]
Tetracycline (B611298) + Clioquinol (B1669181)750 mg + 1 g daily for 5 days82.5% (parasitological)[4]
Tinidazole2 g daily for 3 days96.5%[5]
Metronidazole2 g daily for 3 days55.5%[5]

Experimental Protocols

The following sections detail standardized protocols for the evaluation of luminal amoebicides like this compound.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.

Methodology:

  • Cultivation of E. histolytica: Trophozoites of a standard strain (e.g., HM-1:IMSS) are cultured axenically in a suitable medium such as TYI-S-33 at 37°C.[6]

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the culture medium to achieve the desired test concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are added. A drug-free well containing DMSO at the same concentration as the test wells serves as a control.

  • Inoculation: Trophozoites in the logarithmic phase of growth are harvested and adjusted to a concentration of 1 x 10^5 cells/mL. Each well is inoculated with the trophozoite suspension.

  • Incubation: The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Determination of Viability: Parasite viability can be assessed using several methods:

    • Microscopic Examination: Counting viable, motile trophozoites using a hemocytometer.

    • Dye Exclusion Assay: Using a dye such as trypan blue, where viable cells exclude the dye.

    • Colorimetric Assay: Using reagents like MTT or resazurin, which are reduced by viable cells to produce a colored product.

    • ATP Bioluminescence Assay: Measuring the ATP content, which correlates with the number of viable cells.[3]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Cultivate E. histolytica trophozoites inoculate Inoculate with trophozoites culture->inoculate drug_prep Prepare this compound stock solution plate_prep Prepare 96-well plate with serial dilutions drug_prep->plate_prep plate_prep->inoculate incubate Incubate anaerobically at 37°C inoculate->incubate viability Assess viability (e.g., MTT) incubate->viability calculate Calculate IC50 viability->calculate

Caption: In Vitro Susceptibility Testing Workflow.

In Vivo Efficacy Testing in an Animal Model of Intestinal Amoebiasis

Objective: To evaluate the efficacy of this compound in clearing E. histolytica infection in a suitable animal model. The mouse model of cecal amoebiasis is commonly used.[7]

Methodology:

  • Animal Model: Male CBA/J mice are commonly used.

  • Infection:

    • Animals are anesthetized, and a laparotomy is performed.

    • A suspension of virulent E. histolytica trophozoites (e.g., 2 x 10^6 trophozoites) is injected directly into the cecum.[7]

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., 10% DMSO in PBS).

    • The drug is administered orally by gavage at predetermined doses and schedules (e.g., once daily for 5-7 days). A control group receives the vehicle only.

  • Assessment of Efficacy:

    • At the end of the treatment period, animals are euthanized.

    • The cecum is excised and examined for the presence of parasites and the extent of inflammation.

    • Efficacy can be quantified by:

      • Parasite Load: Determining the number of trophozoites in the cecal contents by microscopy or culture.

      • Antigen Detection: Using an ELISA to quantify E. histolytica antigen in cecal tissue.

      • Histopathology: Scoring the degree of inflammation and tissue damage in cecal sections.

  • Data Analysis: The reduction in parasite load and pathology in the treated groups is compared to the control group to determine the efficacy of this compound.

G cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation anesthetize Anesthetize mouse laparotomy Perform laparotomy anesthetize->laparotomy inject Intracecal injection of E. histolytica trophozoites laparotomy->inject drug_admin Oral gavage with This compound inject->drug_admin control Vehicle control inject->control euthanize Euthanize and excise cecum drug_admin->euthanize control->euthanize assess Assess parasite load, antigen levels, and histopathology euthanize->assess

Caption: In Vivo Efficacy Testing Workflow.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against E. histolytica has not been fully elucidated. However, based on its classification as an 8-hydroxyquinoline, a putative mechanism can be proposed.

8-Hydroxyquinolines are known to be potent metal chelators.[8] It is hypothesized that they disrupt essential metal-dependent enzymatic processes within the parasite. Key metal ions such as iron, zinc, and copper are crucial for the function of numerous enzymes involved in vital cellular processes, including DNA replication, energy metabolism, and defense against oxidative stress.

Proposed Signaling Pathway of this compound's Amoebicidal Action:

G This compound This compound chelation Chelation of intracellular metal ions (Fe2+, Zn2+, Cu2+) This compound->chelation enzyme_inhibition Inhibition of metalloenzymes chelation->enzyme_inhibition dna_synthesis Disruption of DNA synthesis and repair enzyme_inhibition->dna_synthesis energy_metabolism Impairment of energy metabolism enzyme_inhibition->energy_metabolism oxidative_stress Increased oxidative stress enzyme_inhibition->oxidative_stress apoptosis Apoptosis-like cell death dna_synthesis->apoptosis energy_metabolism->apoptosis oxidative_stress->apoptosis

References

Spectroscopic Profile of Tiliquinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliquinol (5-methylquinolin-8-ol) is a quinoline (B57606) derivative with recognized antiprotozoal properties. A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the chemical structure and purity of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, including predicted data tables, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis. Due to the limited availability of public domain raw experimental spectra for this compound, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles.

Chemical Structure and Properties

  • IUPAC Name: 5-methylquinolin-8-ol

  • Synonyms: this compound, 5-Methyl-8-hydroxyquinoline

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.18 g/mol [1]

  • Chemical Structure: Chemical structure of this compound (Image Source: PubChem CID 71208)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7dd~4.2, 1.5
H-3~7.4dd~8.4, 4.2
H-4~8.3dd~8.4, 1.5
H-6~7.1d~8.0
H-7~7.5d~8.0
-OH~9.5br s-
-CH₃~2.5s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~121
C-4~136
C-5~128
C-6~117
C-7~128
C-8~152
C-8a~138
C-4a~126
-CH₃~18
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₃)
1500-1600Medium-StrongAromatic C=C stretch
~1450Medium-CH₃ bend
1200-1300Medium-StrongC-O stretch (phenol)
1000-1200MediumC-N stretch
700-900StrongAromatic C-H out-of-plane bend
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 159, corresponding to the molecular weight of this compound.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) to give a fragment at m/z = 144.

    • Loss of carbon monoxide (-CO) from the phenolic ring to yield a fragment at m/z = 131.

    • Further fragmentation of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
159[C₁₀H₉NO]⁺ (Molecular Ion)
144[M - CH₃]⁺
131[M - CO]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass spectrum, plotting ion abundance against the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_report Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Technical Guide / Whitepaper Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a solid foundation for researchers and scientists working with this compound. The detailed protocols offer a standardized approach for obtaining experimental data, which is crucial for confirming the identity, purity, and structure of this important compound. The provided workflow diagram serves as a useful roadmap for the overall process of chemical analysis from synthesis to final reporting. Further experimental validation is encouraged to confirm and expand upon the predicted spectroscopic data provided herein.

References

Methodological & Application

Synthesis of 5-Methyl-8-hydroxyquinoline (Tiliquinol): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-8-hydroxyquinoline, also known as Tiliquinol, is a derivative of 8-hydroxyquinoline (B1678124). This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. This compound itself has been utilized as an antiprotozoal agent, particularly effective against the trophozoite form of Entamoeba histolytica, the causative agent of amoebiasis. The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this compound, quantitative data from relevant experiments, and a plausible mechanism of action to guide further research and development.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 8-Hydroxyquinoline Derivatives via the Skraup Reaction
ParameterTraditional Skraup SynthesisModified Skraup Synthesis
Starting Aniline o-Aminophenolo-Aminophenol
Glycerol Source GlycerolAnhydrous Glycerol
Oxidizing Agent Nitrobenzene or Arsenic Pentoxideo-Nitrophenol
Acid Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid with Nickel(II) Oxide
Reaction Temperature 120-130°C70-90°C
Reaction Violence High, often exothermic and difficult to controlSignificantly reduced
Byproduct Formation High (e.g., tar)Minimized
Reported Yield LowerUp to 85.2%

Experimental Protocols

The synthesis of 5-Methyl-8-hydroxyquinoline (this compound) can be effectively achieved via a modified Skraup reaction. This method offers improved yield and safety compared to the traditional approach. The following protocol is adapted from a high-yield synthesis of 8-hydroxyquinoline.

Protocol 1: Modified Skraup Synthesis of 5-Methyl-8-hydroxyquinoline

This protocol describes a higher-yield, lower-temperature synthesis of 5-Methyl-8-hydroxyquinoline.

Materials:

  • 2-Amino-4-methylphenol

  • Anhydrous glycerol

  • o-Nitrophenol

  • Concentrated sulfuric acid

  • Nickel(II) oxide

  • Glacial acetic acid

  • 40% Sodium hydroxide (B78521) solution

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Catalyst Preparation:

    • In a fume hood, dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with constant stirring at room temperature.

    • Slowly add 30 mL of glacial acetic acid to the solution while continuing to stir.

    • Stir the mixture for an additional hour to ensure the catalyst is fully dissolved and homogenous.

  • Reaction Setup:

    • In a separate large round-bottom flask, add 1 mole of 2-amino-4-methylphenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol.

    • Stir the mixture vigorously to ensure proper mixing of the reactants.

  • Reaction Execution:

    • To the reactant mixture, add 10 mL of the prepared catalyst solution.

    • Heat the reaction mixture to 70°C using a heating mantle.

    • Maintain the temperature at 70°C and continue stirring for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture to a pH of 7 by the slow addition of a 40% sodium hydroxide solution. This step is exothermic and should be performed in an ice bath.

    • Assemble a steam distillation apparatus and distill the mixture to obtain the crude 5-Methyl-8-hydroxyquinoline.

    • Recrystallize the crude product from ethanol to obtain the pure compound.

    • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Skraup Reaction cluster_workup Work-up and Purification prep1 Dissolve NiO in Conc. H2SO4 prep2 Add Glacial Acetic Acid prep1->prep2 prep3 Stir for 1 hour prep2->prep3 react2 Add Catalyst prep3->react2 react1 Mix 2-Amino-4-methylphenol, Glycerol, o-Nitrophenol react1->react2 react3 Heat to 70°C for 5 hours react2->react3 workup1 Neutralize with NaOH (pH 7) react3->workup1 workup2 Steam Distillation workup1->workup2 workup3 Recrystallization from Ethanol workup2->workup3 workup4 Drying workup3->workup4 end end workup4->end Pure this compound

Caption: Workflow for the modified Skraup synthesis of 5-Methyl-8-hydroxyquinoline (this compound).

Plausible Mechanism of Action for this compound against Entamoeba histolytica

While the precise signaling pathway of this compound is not fully elucidated, based on the known mechanisms of related 8-hydroxyquinoline derivatives, a plausible mode of action involves the induction of oxidative stress.

G This compound This compound E_histolytica Entamoeba histolytica Trophozoite This compound->E_histolytica ROS Increased Reactive Oxygen Species (ROS) E_histolytica->ROS TrxR Inhibition of Thioredoxin Reductase E_histolytica->TrxR Cytoskeleton Actin Cytoskeleton Disruption ROS->Cytoskeleton Apoptosis Apoptosis-like Cell Death ROS->Apoptosis TrxR->Cytoskeleton Cytoskeleton->Apoptosis

Application Notes and Protocols for Developing Cell-Based Models for Tiliquinol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliquinol is a hydroxyquinoline derivative traditionally classified as an antiprotozoal agent, primarily used for treating intestinal amoebiasis.[1][2][3] Its structural similarity to other 8-hydroxyquinolines, such as clioquinol (B1669181), which has demonstrated anticancer properties, suggests that this compound may also possess therapeutic potential in oncology.[4][5] Clioquinol is known to act as a metal chelator and ionophore, induce apoptosis, and inhibit tumor growth, providing a strong rationale for investigating this compound's effects on cancer cells.[4][5]

These application notes provide a comprehensive framework and detailed protocols for establishing cell-based models to systematically study the potential anticancer effects of this compound. The following sections detail cell line selection, experimental protocols to assess cytotoxicity, apoptosis, and other cellular mechanisms, and methods for data analysis and visualization.

Cell Line Selection and Culture

The initial step in developing a cell-based model is the selection of appropriate cancer cell lines. It is recommended to use a panel of cell lines from different tissue origins to assess the breadth of this compound's activity.

Recommendations:

  • Source: Obtain cell lines from reputable cell banks (e.g., ATCC) to ensure proper authentication and avoid issues with contamination or misidentification.[6]

  • Panel: Include commonly used and well-characterized cell lines from major cancer types such as breast (MCF-7, MDA-MB-231), lung (A549, H1975), colon (HCT116, HT-29), and prostate (PC-3, LNCaP).

  • Culture Conditions: Adhere strictly to the recommended culture media, serum concentrations, and incubation conditions provided by the cell bank.[7] Maintain consistency in plating density and media volume to ensure reproducibility.[6][7]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[6]

Quantitative Data Summary

Effective data presentation is crucial for comparing the effects of this compound across different cell lines and experimental conditions. All quantitative results should be summarized in clear, well-structured tables.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Tissue of Origin Treatment Duration (hr) IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 [Insert Value]
MDA-MB-231 Breast Adenocarcinoma 48 [Insert Value]
A549 Lung Carcinoma 48 [Insert Value]
HCT116 Colorectal Carcinoma 48 [Insert Value]
PC-3 Prostate Adenocarcinoma 48 [Insert Value]

IC50 (half-maximal inhibitory concentration) values to be determined experimentally using the protocol in Section 3.1. Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound in A549 Cells

Treatment Group Concentration (µM) Early Apoptotic Cells (%) ± SD Late Apoptotic Cells (%) ± SD Total Apoptotic Cells (%) ± SD
Vehicle Control 0 [Insert Value] [Insert Value] [Insert Value]
This compound IC50 / 2 [Insert Value] [Insert Value] [Insert Value]
This compound IC50 [Insert Value] [Insert Value] [Insert Value]
This compound IC50 * 2 [Insert Value] [Insert Value] [Insert Value]

Apoptosis levels to be quantified via Annexin V/PI staining as described in Section 3.2. Data represents the percentage of cells in each quadrant from flow cytometry analysis.

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the cellular effects of this compound. It is advisable to first perform a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the responsive range for each cell line.[7][8]

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically <0.1%.

  • Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with vehicle control and various concentrations of this compound (e.g., based on the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol: Western Blot for Signaling Proteins

This protocol is used to detect changes in the expression or activation of key proteins involved in signaling pathways potentially affected by this compound.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, p-ERK, Total-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in 3.2. After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.

Visualization of Pathways and Workflows

Diagrams created using Graphviz help to visualize complex biological processes and experimental designs.

Tiliquinol_Pathway This compound This compound Metals Intracellular Metal Ions (Cu2+, Zn2+) This compound->Metals Ionophore Activity Proteasome Proteasome Function This compound->Proteasome Inhibition ROS Reactive Oxygen Species (ROS) Generation Metals->ROS Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis Proteasome->Apoptosis Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Select & Culture Cancer Cell Lines C Seed Cells in Multi-well Plates A->C B Prepare this compound Stock Solutions D Treat with this compound (Dose-Response) B->D C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Flow Cytometry) D->F G Protein Analysis (Western Blot) D->G H Calculate IC50 Values E->H I Quantify Apoptosis F->I J Analyze Protein Levels G->J

Caption: General experimental workflow for studying this compound in vitro.

MTT_Principle cluster_0 Live Cell LiveCell Metabolically Active Cell Enzyme Mitochondrial Reductase Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction DMSO DMSO (Solubilization) Formazan->DMSO Measurement Measure Absorbance (570 nm) DMSO->Measurement

Caption: Principle of the MTT cell viability assay.

Safety and Handling Considerations

This compound, often combined with tilbroquinol, has been associated with potential hepatotoxicity in clinical settings.[9] Although the risks in a cell culture context are minimal, appropriate laboratory safety practices should be followed. Handle the compound with gloves and safety glasses, and consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions. When preparing stock solutions, use a certified chemical fume hood.

References

Application Notes and Protocols for the Analytical Detection of Tiliquinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliquinol, a hydroxyquinoline derivative, is recognized for its antiprotozoal properties.[1][2] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, including plasma, urine, and tissue. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

As a member of the hydroxyquinoline class of antiprotozoal agents, this compound is proposed to exert its therapeutic effects through a multi-faceted mechanism targeting the protozoal pathogen. The primary modes of action are believed to involve:

  • Chelation of Essential Metal Ions: this compound can sequester essential metal ions, such as iron and copper, which are vital cofactors for various parasitic enzymes. This disruption of enzymatic function impairs the parasite's metabolism, growth, and replication.[3]

  • Disruption of DNA Function: It is suggested that this compound can intercalate with the parasite's DNA, interfering with DNA synthesis and replication processes, ultimately leading to cell death.[3]

  • Membrane Disruption: this compound may also compromise the integrity of the protozoal cell membrane, leading to increased permeability, loss of essential cellular components, and eventual lysis of the parasite.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Tiliquinol_Mechanism cluster_mechanisms Proposed Mechanisms of Action This compound This compound Protozoal_Cell Protozoal Cell Metal_Chelation Chelation of Essential Metal Ions (e.g., Fe, Cu) This compound->Metal_Chelation DNA_Disruption Disruption of DNA Function Membrane_Disruption Cell Membrane Disruption Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Metal_Chelation->Enzyme_Inhibition DNA_Damage Inhibition of DNA Synthesis & Replication DNA_Disruption->DNA_Damage Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Parasite_Death Parasite Death Enzyme_Inhibition->Parasite_Death DNA_Damage->Parasite_Death Cell_Lysis->Parasite_Death

Proposed mechanism of action for this compound.

Analytical Methods

The following sections detail the protocols for the analysis of this compound in biological samples using HPLC-UV and LC-MS/MS.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the analytical methods described. Please note that these values are representative and may vary based on instrumentation and laboratory conditions.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL~0.5 ng/mL
Recovery 85 - 105%90 - 110%
Intra-day Precision (%RSD) < 5%< 4%
Inter-day Precision (%RSD) < 7%< 6%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The choice of method depends on the biological matrix and the analytical technique to be used.

This method is suitable for both HPLC-UV and LC-MS/MS analysis and is effective for removing proteins that can interfere with the analysis.

Workflow Diagram:

Protein_Precipitation_Workflow start Start: Plasma/Blood Sample add_solvent Add 3 volumes of ice-cold Acetonitrile or Methanol start->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to dryness under Nitrogen stream collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC or LC-MS/MS reconstitute->analyze SPE_Workflow start Start: Urine or Tissue Homogenate Sample condition Condition SPE Cartridge (e.g., C18) with Methanol and Water start->condition load Load Sample onto SPE Cartridge condition->load wash Wash with 5% Methanol in Water to remove interferences load->wash elute Elute this compound with Methanol or Acetonitrile wash->elute evaporate Evaporate to dryness under Nitrogen stream elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC or LC-MS/MS reconstitute->analyze

References

Application Note: Utilizing Tiliquinol as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the utilization of Tiliquinol as a reference standard in chromatographic assays. This compound (5-methyl-8-hydroxyquinoline) is a hydroxyquinoline derivative previously used as an antiprotozoal agent.[1] Due to its well-defined chemical structure and properties, it can serve as a reliable reference standard for the identification and quantification of related compounds in various matrices. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method, including instrumentation, chromatographic conditions, and sample preparation. As limited direct data exists for this compound as a reference standard, this protocol is adapted from established methods for analogous hydroxyquinoline compounds.

Introduction

This compound, with the chemical formula C10H9NO and a molecular weight of 159.18 g/mol , is a member of the hydroxyquinoline class of compounds.[1] Accurate and precise analytical methods are crucial for the quantification of active pharmaceutical ingredients (APIs) and their related impurities. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatography. This document presents a proposed methodology for the use of this compound as a reference standard.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 5-methylquinolin-8-ol[1]
CAS Number 5541-67-3[1]
Molecular Formula C10H9NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Off-white to pale yellow crystalline powderAssumed based on similar compounds
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.Assumed based on chemical structure

Proposed High-Performance Liquid Chromatography (HPLC) Method

The chelating nature of hydroxyquinolines can present challenges in chromatographic analysis, often leading to poor peak shape and irreversible adsorption on metallic components of the HPLC system. The following proposed method is designed to mitigate these effects.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD)
Column Phenyl-silica column (e.g., 250 mm x 4.6 mm, 5 µm) or a metal-free polymer-based column
Mobile Phase Isocratic elution with Acetonitrile:Methanol:Water (30:20:50, v/v/v) containing 0.001 M NiCl2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for parameter selection:

  • The use of a Phenyl-silica column is proposed based on successful separation of halogenated 8-hydroxyquinoline (B1678124) compounds.

  • The addition of Nickel(II) Chloride (NiCl2) to the mobile phase is a strategy to form metal complexes with the hydroxyquinoline, preventing interactions with the stationary phase and system components, thereby improving peak symmetry.

  • The detection wavelength of 273 nm is selected based on methods for similar compounds and is expected to provide good sensitivity for this compound.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 - 50 µg/mL. These solutions should be used to construct a calibration curve.

Experimental Protocols

Protocol for System Suitability Testing

To ensure the chromatographic system is performing adequately, a system suitability test should be conducted before sample analysis.

  • Prepare a system suitability solution containing 20 µg/mL of this compound in the mobile phase.

  • Inject the solution six replicate times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if the acceptance criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Protocol for Generating a Calibration Curve
  • Prepare a series of at least five working standard solutions of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent.

  • Inject each standard solution in duplicate.

  • Plot a graph of the mean peak area versus the concentration of this compound.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

Data Presentation

Representative Chromatographic Data (Hypothetical)
ParameterThis compound
Retention Time (min) ~ 5.8
Tailing Factor 1.2
Theoretical Plates 5500
Linearity Data (Hypothetical)
Concentration (µg/mL)Mean Peak Area
150,000
5255,000
10510,000
251,275,000
502,550,000
Correlation Coefficient (r²) 0.9995

Visualizations

chromatographic_workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) inject Injection of Standards & Samples hplc->inject separation Chromatographic Separation inject->separation detection UV/Vis Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc results Results & Reporting data_proc->results

Caption: General workflow for chromatographic analysis.

standard_preparation_workflow start Weigh this compound Reference Standard dissolve Dissolve in Methanol (Stock Solution) start->dissolve dilute Serial Dilution with Mobile Phase dissolve->dilute working_std Working Standard Solutions (Calibration Curve) dilute->working_std

References

The Expanding Research Landscape of Tiliquinol Analogs: Applications in Oncology, Microbiology, and Parasitology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tiliquinol, a hydroxyquinoline derivative, and its broader family of structural analogs are emerging as a significant area of interest in biomedical research and drug development. Historically recognized for their antiprotozoal properties, these compounds are now being extensively investigated for their potential as anticancer and antimicrobial agents. The versatile chelating properties of the 8-hydroxyquinoline (B1678124) scaffold, coupled with the potential for diverse chemical modifications, allow for the generation of derivatives with potent and selective biological activities. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious disease research.

Note on Available Data: While direct research on derivatized forms of this compound (5-methyl-8-hydroxyquinoline) is limited, a substantial body of evidence exists for the broader class of 8-hydroxyquinoline derivatives. The data and protocols presented herein are based on this closely related and structurally similar class of compounds, providing a robust framework for investigating novel this compound-based molecules.

Application Note I: Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a rapidly growing field of study. These compounds exert their effects through multiple mechanisms, including the induction of DNA damage, modulation of key signaling pathways, and the generation of reactive oxygen species (ROS). Their ability to chelate metal ions like copper and zinc is often central to their cytotoxic activity against tumor cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 8-hydroxyquinoline derivatives against several human cancer cell lines, demonstrating their potent cytotoxic effects.

Table 1: Cytotoxicity of Platinum (II) 8-Hydroxyquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
YLN1 ([Pt(QCl)Cl₂]·CH₃OH)MDA-MB-231 (Breast Cancer)5.49 ± 0.14[3]
YLN2 ([Pt(QBr)Cl₂]·CH₃OH)MDA-MB-231 (Breast Cancer)7.09 ± 0.24[3]
YLN1 & YLN2HL-7702 (Normal Liver)> 20.0[3]

Table 2: Cytotoxicity of Zinc (II) 8-Hydroxyquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
DQ6 (Zinc Complex)SK-OV-3/DDP (Ovarian Cancer)2.25 ± 0.13[4]
Cisplatin (Reference Drug)SK-OV-3/DDP (Ovarian Cancer)> 50[4]
DQ6 (Zinc Complex)HL-7702 (Normal Liver)Nontoxic[4]
Key Anticancer Mechanisms and Signaling Pathways

Research indicates that 8-hydroxyquinoline derivatives can induce cancer cell death through several distinct pathways.

  • DNA Damage and hTERT Suppression: Platinum-based derivatives, YLN1 and YLN2, have been shown to trigger significant DNA damage, leading to cell senescence and apoptosis.[3] A key part of this mechanism involves the downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression, an enzyme crucial for telomere maintenance and immortalization in cancer cells.[3]

DNA_Damage_Pathway YLN1 YLN1/YLN2 (Pt-8HQ Derivative) DNA_Damage DNA Damage YLN1->DNA_Damage induces hTERT hTERT mRNA Suppression YLN1->hTERT induces Senescence Cellular Senescence DNA_Damage->Senescence Apoptosis Apoptosis DNA_Damage->Apoptosis hTERT->Apoptosis

YLN1/YLN2 induce DNA damage and suppress hTERT.
  • Death Receptor-Mediated Apoptosis: Certain iron complexes of 8-hydroxyquinoline can activate the extrinsic apoptosis pathway by engaging death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins like FADD and the activation of caspase-8, initiating a caspase cascade that results in programmed cell death.[1]

Death_Receptor_Pathway Fe_8HQ Fe-8HQ Complex Death_Receptor Death Receptors (e.g., Fas, TNFR) Fe_8HQ->Death_Receptor activates FADD FADD Adaptor Protein Death_Receptor->FADD recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 recruits Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 activates Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Active_Caspase8->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Extrinsic apoptosis pathway activated by Fe-8HQ.
Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add this compound Derivative Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h Add_MTT->Incubate3 Solubilize 7. Add DMSO Incubate3->Solubilize Read 8. Read Absorbance (570nm) Solubilize->Read Calculate 9. Calculate IC50 Read->Calculate

Workflow for the MTT cytotoxicity assay.

Application Note II: Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism often involves metal chelation, which can disrupt essential microbial enzymatic processes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 8-hydroxyquinoline derivatives against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureus (Gram-positive)4[6]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridE. faecalis (Gram-positive)4[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)S. aureus (MSSA)2.2[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)S. aureus (MRSA)1.1[7]
Derivative 5 (chloro-substituted)V. parahaemolyticus10⁻³[8]
Derivative 5 (chloro-substituted)S. aureus10⁻³[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This protocol details a standard method for assessing the antimicrobial activity of this compound derivatives.[8]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton agar (B569324) plates

  • Sterile 6 mm filter paper disks

  • This compound derivative solution (in DMSO)

  • Positive control antibiotic disks (e.g., Penicillin G)

  • Sterile swabs

  • Bacterial culture grown to 0.5 McFarland standard

Procedure:

  • Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.

  • Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the this compound derivative solution onto a disk. Add the same volume of DMSO to a negative control disk. Place a standard antibiotic disk as a positive control.

  • Diffusion: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Application Note III: Antiprotozoal Activity

The foundational application of the this compound family is in treating protozoal infections. Modern research is focused on elucidating their specific mechanisms of action to develop more effective and less toxic derivatives.

Mechanism of Action: Inhibition of Parasitic Enzymes

Quinoxaline derivatives, which are structurally related to quinolines, have been shown to act against parasites like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.[9] The proposed mechanism involves the inhibition of essential parasitic enzymes that are distinct from their human counterparts, offering a potential for selective toxicity.[9] Key targets include enzymes in the glycolytic pathway (e.g., triosephosphate isomerase) and those involved in redox homeostasis (e.g., thioredoxin reductase).[9]

Antiprotozoal_Mechanism Tiliquinol_Deriv This compound/Quinoxaline Derivative TIM Triosephosphate Isomerase (TIM) Tiliquinol_Deriv->TIM inhibits TrxR Thioredoxin Reductase (TrxR) Tiliquinol_Deriv->TrxR inhibits Glycolysis Glycolytic Pathway Energy_Depletion Energy Depletion Glycolysis->Energy_Depletion leads to Redox Redox Homeostasis Oxidative_Stress Oxidative Stress Redox->Oxidative_Stress disruption leads to TIM->Glycolysis TrxR->Redox Parasite_Death Parasite Death Energy_Depletion->Parasite_Death Oxidative_Stress->Parasite_Death

Inhibition of key protozoal metabolic enzymes.
Experimental Protocol: In Vitro Antiprotozoal Assay (e.g., against Giardia lamblia)

This protocol is a general guideline for assessing the efficacy of this compound derivatives against trophozoites of G. lamblia.

Materials:

  • G. lamblia trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine bile and serum

  • This compound derivative stock solution (in DMSO)

  • Metronidazole (positive control)

  • 96-well microplates

  • Inverted microscope

  • Cell counter or hemocytometer

Procedure:

  • Culture Preparation: Culture G. lamblia trophozoites in TYI-S-33 medium until they reach the logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the this compound derivative and Metronidazole in the culture medium.

  • Assay Setup: In a 96-well plate, add a known concentration of trophozoites to each well. Then, add the diluted compounds to achieve the desired final concentrations. Include vehicle and untreated controls.

  • Incubation: Incubate the plate anaerobically (or in a microaerophilic environment) at 37°C for 48 hours.

  • Viability Assessment: After incubation, detach the adherent trophozoites by chilling the plate. Count the number of viable (motile) trophozoites in each well using a hemocytometer and an inverted microscope.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the IC50 value for the this compound derivative and the positive control.

References

Application Notes and Protocols for Studying Tiliquinol's Effect on Protozoan Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliquinol is an antiprotozoal agent belonging to the hydroxyquinoline class of compounds. It has historically been utilized in the treatment of amoebiasis, demonstrating activity against Entamoeba histolytica.[1] Understanding the efficacy and mechanism of action of this compound against various protozoan parasites is crucial for potential drug development and repurposing efforts. These application notes provide a detailed protocol for the in vitro cultivation of protozoa, specifically Entamoeba histolytica, and for assessing the antiparasitic effects of this compound. The protocols outlined below are designed to be adaptable for other protozoan species with appropriate modifications to culture conditions.

Postulated Mechanism of Action of this compound

This compound, as a hydroxyquinoline, is believed to exert its antiprotozoal effects primarily through the disruption of intracellular pH homeostasis. The proposed mechanism involves the alkalinization of acidic organelles within the protozoan, such as food vacuoles or lysosomes.[2][3] These organelles maintain a low internal pH, which is essential for various physiological processes, including digestion of nutrients and other cellular functions. By increasing the pH within these compartments, this compound can inhibit essential enzymatic activities, leading to a cascade of events that ultimately result in parasite death.[2][3]

Tiliquinol_Mechanism cluster_membrane Protozoan Cell cluster_vacuole Acidic Vacuole (e.g., Lysosome) Tiliquinol_ext This compound (extracellular) Tiliquinol_int This compound (intracellular) Tiliquinol_ext->Tiliquinol_int Diffusion Protonation This compound Protonation Tiliquinol_int->Protonation pH_increase Increased Vacuolar pH Protonation->pH_increase Enzyme_inhibition Inhibition of Digestive Enzymes pH_increase->Enzyme_inhibition Disruption Disruption of Cellular Processes Enzyme_inhibition->Disruption Cell_death Parasite Cell Death Disruption->Cell_death

Caption: Postulated mechanism of this compound action in protozoa.

Experimental Protocols

Protocol 1: In Vitro Cultivation of Entamoeba histolytica

This protocol is adapted from established methods for the axenic cultivation of E. histolytica.[4][5][6]

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium base

  • Heat-inactivated adult bovine serum (10-15% v/v)

  • Penicillin-Streptomycin solution (optional, to prevent bacterial contamination)

  • Sterile screw-cap borosilicate glass culture tubes (16 x 125 mm)

  • Incubator (35-37°C)

  • Hemocytometer or automated cell counter

  • Inverted microscope

Procedure:

  • Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding 10-15 ml of heat-inactivated adult bovine serum to 85-90 ml of TYI-S-33 medium base.[5][6] If necessary, supplement with Penicillin-Streptomycin to final concentrations of 100 U/mL penicillin and 100 µg/mL streptomycin.

  • Subculturing:

    • Chill the confluent culture tubes on ice for 5-10 minutes to detach the adherent trophozoites.

    • Gently invert the tube several times to ensure a uniform suspension of the amoebae.

    • Aseptically transfer a specific volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium. A typical subculturing ratio is 1:10 to 1:20, aiming for an initial cell density of approximately 2 x 10^4 cells/mL.

    • Incubate the tubes upright at 35-37°C.[5]

  • Monitoring Growth:

    • Monitor the cultures daily using an inverted microscope to check for morphology and motility.

    • Perform cell counts every 24-48 hours using a hemocytometer to determine the growth phase. Cultures typically reach late log phase within 48-72 hours.

Protocol 2: In Vitro Susceptibility Testing of E. histolytica to this compound

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against E. histolytica.

Materials:

  • E. histolytica culture in logarithmic growth phase

  • Complete TYI-S-33 medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Incubator (35-37°C)

  • Plate reader (for metabolic assays) or inverted microscope

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a serial dilution of this compound in complete TYI-S-33 medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 100 µM is suggested.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium only).

  • Assay Setup:

    • Harvest E. histolytica trophozoites from a culture in the logarithmic growth phase.

    • Adjust the cell density to 2 x 10^5 cells/mL in fresh, pre-warmed complete TYI-S-33 medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells. The final cell density will be 1 x 10^5 cells/mL.

  • Incubation: Incubate the plate at 35-37°C for 24 to 48 hours.

  • Assessment of Viability: Determine the viability of the protozoa using one of the methods described in Protocol 3.

Protocol 3: Quantification of Protozoan Viability

Choose one of the following methods to assess the effect of this compound on protozoan viability.

A. Microscopic Cell Counting

  • Procedure:

    • After incubation, gently resuspend the cells in each well.

    • Transfer an aliquot from each well to a hemocytometer.

    • Count the number of motile (viable) trophozoites under an inverted microscope.

    • Calculate the percentage of inhibition for each concentration compared to the vehicle control.

B. Resazurin-Based Metabolic Assay

This assay measures the metabolic activity of viable cells.[7][8]

  • Procedure:

    • Prepare a stock solution of Resazurin (e.g., 1 mg/mL in PBS).

    • Following the incubation with this compound, add 20 µL of the Resazurin stock solution to each well.

    • Incubate the plate for another 4-8 hours at 35-37°C.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.

    • Calculate the percentage of viability relative to the vehicle control after subtracting the background fluorescence from the negative control wells.

C. MTT-Based Metabolic Assay

This colorimetric assay also measures metabolic activity.[9][10]

  • Procedure:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • After the this compound incubation period, add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 35-37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of viability relative to the vehicle control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Susceptibility of E. histolytica to this compound

This compound Concentration (µM)% Inhibition (Microscopy)% Viability (Resazurin)% Viability (MTT)
0 (Vehicle Control)0100100
0.1
1
10
50
100
IC50 (µM)

Mandatory Visualization

Experimental_Workflow cluster_culture Protozoan Culture Preparation cluster_assay In Vitro Susceptibility Assay cluster_quantification Viability Quantification cluster_analysis Data Analysis start Start with E. histolytica Culture culture Cultivate in TYI-S-33 Medium start->culture harvest Harvest Trophozoites (Log Phase) culture->harvest prepare_plate Prepare 96-well Plate with Protozoa harvest->prepare_plate add_drug Add this compound Serial Dilutions prepare_plate->add_drug incubate Incubate for 24-48 hours add_drug->incubate quant_method Choose Quantification Method incubate->quant_method microscopy Microscopy (Cell Counting) quant_method->microscopy resazurin Resazurin Assay quant_method->resazurin mtt MTT Assay quant_method->mtt analyze Analyze Data and Calculate IC50 microscopy->analyze resazurin->analyze mtt->analyze

Caption: Experimental workflow for assessing this compound's efficacy.

References

Application Notes and Protocols for In Vivo Animal Models of Amoebiasis and Tiliquinol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing in vivo animal models of amoebiasis caused by Entamoeba histolytica. Additionally, it summarizes the available information on the treatment of this parasitic infection with Tiliquinol, a luminal amoebicide. The protocols and data are intended to guide researchers in the preclinical evaluation of novel anti-amoebic compounds.

I. In Vivo Animal Models for Amoebiasis

The study of amoebiasis pathogenesis and the evaluation of therapeutic agents rely on robust and reproducible animal models that mimic human disease. The most commonly used models are the hamster model of amoebic liver abscess and the rodent models (rat and mouse) of intestinal amoebiasis.

Hamster Model of Amoebic Liver Abscess (ALA)

The golden Syrian hamster (Mesocricetus auratus) is highly susceptible to E. histolytica infection and reliably develops amoebic liver abscesses, making it the preferred model for studying invasive, extra-intestinal amoebiasis and for screening systemic amoebicidal drugs.[1]

Experimental Protocol: Induction of Amoebic Liver Abscess in Hamsters

This protocol is adapted from established methods for inducing ALA in hamsters.[1][2]

Materials:

  • Animals: Male golden Syrian hamsters (80-100 g).

  • E. histolytica trophozoites: Axenically cultured virulent strain (e.g., HM-1:IMSS). Trophozoites should be in the logarithmic phase of growth.

  • Culture medium: TYI-S-33 medium.

  • Anesthetic: Sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal injection) or other suitable anesthetic.

  • Surgical instruments: Sterile scalpels, scissors, forceps.

  • Syringes and needles: 1 ml syringes with 27-gauge needles.

  • Antiseptic solution: 70% ethanol (B145695) or povidone-iodine.

Procedure:

  • Preparation of Inoculum:

    • Harvest E. histolytica trophozoites from culture by chilling the tubes on ice for 5-10 minutes to detach the cells.

    • Centrifuge the culture at a low speed (e.g., 200 x g) for 5 minutes at 4°C.

    • Wash the trophozoite pellet twice with pre-warmed, sterile phosphate-buffered saline (PBS) or TYI-S-33 medium.

    • Resuspend the final pellet in fresh, warm TYI-S-33 medium and determine the cell concentration using a hemocytometer.

    • Adjust the concentration to 5 x 10^5 to 1 x 10^6 trophozoites per 0.1 ml.

  • Surgical Procedure and Inoculation:

    • Anesthetize the hamster with sodium pentobarbital.

    • Shave the abdominal area and disinfect the skin with an antiseptic solution.

    • Make a small midline laparotomy incision (approximately 1-2 cm) to expose the liver.

    • Carefully exteriorize the desired liver lobe (typically the left or median lobe).

    • Inject 0.1 ml of the trophozoite suspension directly into the liver parenchyma using a 27-gauge needle.

    • Alternatively, for a more systemic infection model, the inoculum can be injected into the portal vein.

    • Return the liver to the abdominal cavity.

    • Close the peritoneum and skin with sutures.

  • Post-operative Care and Monitoring:

    • House the animals individually in clean cages with easy access to food and water.

    • Monitor the animals daily for signs of illness, such as weight loss, lethargy, and ruffled fur.

    • Abscesses typically develop within 7 days post-infection.

  • Evaluation of Infection:

    • At the desired time point (e.g., day 7), euthanize the animals.

    • Perform a necropsy and carefully excise the liver.

    • Record the total liver weight and the weight of the abscessed tissue.

    • The size of the abscess can be expressed as a percentage of the total liver weight.

    • For histopathological analysis, fix liver tissue samples in 10% neutral buffered formalin.

Experimental Workflow for Hamster Liver Abscess Model

G cluster_prep Inoculum Preparation cluster_procedure Surgical Procedure cluster_post_op Post-operative Care & Evaluation culture E. histolytica Culture (TYI-S-33 medium) harvest Harvest Trophozoites (Chilling & Centrifugation) culture->harvest wash Wash with PBS/Medium harvest->wash count Count & Adjust Concentration (5x10^5 - 1x10^6 / 0.1ml) wash->count inoculate Intrahepatic Injection of Trophozoites count->inoculate anesthetize Anesthetize Hamster laparotomy Midline Laparotomy anesthetize->laparotomy expose_liver Expose Liver Lobe laparotomy->expose_liver expose_liver->inoculate suture Suture Incision inoculate->suture monitor Daily Monitoring suture->monitor euthanize Euthanize (Day 7) monitor->euthanize necropsy Necropsy & Liver Excision euthanize->necropsy evaluate Evaluate Abscess Size & Weight necropsy->evaluate histology Histopathology necropsy->histology

Caption: Workflow for inducing amoebic liver abscess in hamsters.

Rodent Models of Intestinal Amoebiasis

Rats and mice are used to model intestinal amoebiasis, which primarily manifests as colitis. These models are particularly useful for studying the host immune response to intestinal infection and for evaluating the efficacy of luminal amoebicidal drugs.

Experimental Protocol: Induction of Cecal Amoebiasis in Rats

This protocol is based on methods for inducing amoebic colitis in rats.

Materials:

  • Animals: Young male Wistar rats (150-200 g).

  • E. histolytica trophozoites: As described for the hamster model.

  • Anesthetic: As described for the hamster model.

  • Surgical instruments: As described for the hamster model.

  • Syringes and needles: 1 ml syringes with 23-gauge needles.

  • Laxative (optional): Magnesium sulfate.

Procedure:

  • Animal Preparation:

    • Optionally, administer a laxative 24 hours prior to surgery to empty the cecum.

    • Fast the animals for 12-18 hours before the procedure, with free access to water.

  • Inoculum Preparation:

    • Prepare the E. histolytica trophozoite suspension as described for the hamster model, adjusting the concentration to approximately 1-2 x 10^6 trophozoites per 0.2 ml.

  • Surgical Procedure and Inoculation:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose the cecum.

    • Carefully inject 0.2 ml of the trophozoite suspension directly into the cecal lumen using a 23-gauge needle.

    • Close the abdominal wall and skin with sutures.

  • Post-operative Care and Monitoring:

    • House the animals individually and monitor daily for clinical signs such as diarrhea, weight loss, and dehydration.

  • Evaluation of Infection:

    • Euthanize the animals at desired time points (e.g., 5-7 days post-infection).

    • Excise the cecum and score the severity of the lesions macroscopically.

    • Collect cecal contents to determine the parasite load (e.g., by microscopy or culture).

    • Fix cecal tissue for histopathological examination to assess inflammation, ulceration, and tissue damage.

Experimental Protocol: Induction of Cecal Amoebiasis in Mice

This protocol is adapted from established methods for inducing amoebic colitis in mice.[3]

Materials:

  • Animals: Specific mouse strains susceptible to E. histolytica infection (e.g., C3H/HeJ).

  • E. histolytica trophozoites: As described for the hamster model.

  • Anesthetic: As described for the hamster model.

  • Surgical instruments: As described for the hamster model.

  • Syringes and needles: 1 ml syringes with 27-gauge needles.

Procedure:

  • Inoculum Preparation:

    • Prepare the E. histolytica trophozoite suspension as described for the hamster model, with a concentration of approximately 2 x 10^6 trophozoites per 0.1 ml.

  • Surgical Procedure and Inoculation:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the cecum.

    • Inject 0.1 ml of the trophozoite suspension into the cecum.

    • Close the incision with sutures.

  • Post-operative Care and Monitoring:

    • As described for the rat model.

  • Evaluation of Infection:

    • As described for the rat model.

II. This compound Treatment for Amoebiasis

This compound is an 8-hydroxyquinoline (B1678124) derivative classified as a luminal or contact amoebicide.[4] It is effective against the trophozoite and cyst forms of E. histolytica residing in the intestinal lumen.[4] It is often used in combination with a tissue amoebicide, such as metronidazole (B1676534), to ensure the eradication of invasive trophozoites and prevent relapse.[5]

Mechanism of Action

The precise molecular mechanism of action of this compound is not well-documented. However, as an 8-hydroxyquinoline derivative, its amoebicidal activity is likely attributed to its ability to chelate essential metal ions, such as iron, which are crucial for parasitic metabolic pathways. This chelation can disrupt the function of key enzymes and interfere with DNA synthesis, ultimately leading to parasite death.

Quantitative Data on this compound Efficacy

A comprehensive search of published literature did not yield specific quantitative data on the efficacy of this compound as a monotherapy in the described animal models of amoebiasis. Most preclinical and clinical studies focus on tissue amoebicides like metronidazole and tinidazole, or on combination therapies.

Table 1: Summary of Anti-amoebic Drug Efficacy in Animal Models (for comparison)

DrugAnimal ModelRoute of AdministrationDosageEfficacy OutcomeReference
MetronidazoleHamster (ALA)Oral25 mg/kg/day for 5 daysSignificant reduction in abscess weight[1]
MetronidazoleMouse (Cecal)Oral50 mg/kg/day for 5 daysEradication of parasites[6]
TinidazoleHamster (ALA)Oral30 mg/kg/day for 3 daysHigher cure rate than metronidazole[7]
Diloxanide FuroateRat (Cecal)Oral100 mg/kg/day for 5 daysEffective against luminal infection[6]

Note: This table is for comparative purposes and does not include data for this compound due to a lack of available information in the searched literature.

III. Signaling Pathways in Entamoeba histolytica Pathogenesis

The pathogenesis of amoebiasis involves a complex interplay of parasite virulence factors and host responses. Several key signaling pathways in E. histolytica are crucial for its survival, motility, and cytotoxicity.

Gal/GalNAc Lectin Signaling

The Gal/GalNAc lectin is a major virulence factor of E. histolytica that mediates adherence to host cells, which is the initial and critical step in pathogenesis.[8] Binding of the lectin to galactose and N-acetylgalactosamine residues on host cells triggers downstream signaling events in the amoeba.

G cluster_host Host Cell cluster_amoeba Entamoeba histolytica host_receptor Gal/GalNAc Receptor adhesion Adhesion host_receptor->adhesion gal_lectin Gal/GalNAc Lectin gal_lectin->host_receptor cytoskeletal_rearrangement Cytoskeletal Rearrangement adhesion->cytoskeletal_rearrangement cytotoxicity Cytotoxicity cytoskeletal_rearrangement->cytotoxicity phagocytosis Phagocytosis cytoskeletal_rearrangement->phagocytosis

Caption: Gal/GalNAc lectin-mediated signaling in E. histolytica.

G-protein Coupled Receptor (GPCR) Signaling

E. histolytica possesses G-protein coupled receptors that are involved in sensing the extracellular environment and regulating key cellular processes.[9][10] Activation of these GPCRs can lead to downstream signaling cascades that influence motility, phagocytosis, and virulence.[11][12]

G ligand Extracellular Ligand gpcr GPCR ligand->gpcr g_protein G-protein (α, β, γ) gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response (Motility, Phagocytosis) second_messenger->downstream

Caption: A generalized GPCR signaling pathway in E. histolytica.

Transmembrane Kinase (TMK) Signaling

The genome of E. histolytica encodes a large family of transmembrane kinases that are believed to function as receptors for environmental signals.[13] These TMKs play roles in regulating cell proliferation, stress responses, and phagocytosis, all of which are important for the parasite's virulence.[14]

G extracellular_signal Extracellular Signal tmk Transmembrane Kinase (TMK) extracellular_signal->tmk autophosphorylation Autophosphorylation tmk->autophosphorylation downstream_kinases Downstream Kinase Cascade autophosphorylation->downstream_kinases cellular_response Cellular Response (Proliferation, Stress Response) downstream_kinases->cellular_response

References

Troubleshooting & Optimization

Understanding the Hepatotoxicity of Tiliquinol: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Tiliquinol, this technical support center provides a comprehensive overview of known clinical effects, potential mechanisms, and practical guidance for experimental assessment. This compound, a hydroxyquinoline derivative, has been associated with liver injury, primarily in combination with tilbroquinol (B1681315) in the product Intetrix®. This resource consolidates available data and outlines experimental approaches to further elucidate its hepatotoxic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical evidence for this compound-associated hepatotoxicity?

A1: The main evidence stems from a clinical study involving the combination product Intetrix® (tilbroquinol/tiliquinol). In a study with 12 healthy volunteers, eight individuals exhibited asymptomatic increases in liver transaminases.[1] Additionally, a case of acute hepatitis has been reported in connection with the use of this combination product.[2] These findings led to regulatory action in France due to concerns about potential hepatotoxicity.[1]

Q2: What are the typical biochemical markers of liver injury observed with this compound?

A2: The primary reported biochemical abnormality is an elevation in serum transaminases, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] In more severe cases, as seen with other hepatotoxicants, elevations in alkaline phosphatase (ALP) and total bilirubin (B190676) may also occur.[3][4]

Q3: What are the suspected mechanisms of this compound-induced hepatotoxicity?

A3: While the precise mechanisms for this compound are not fully elucidated, its classification as a hydroxyquinoline derivative provides insights. Potential mechanisms of drug-induced liver injury (DILI) that may be relevant include:

  • Formation of Reactive Metabolites: The metabolic activation of the quinoline (B57606) ring can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to cellular stress and damage.[5]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway in DILI, leading to decreased ATP production, increased oxidative stress, and initiation of apoptotic pathways.[5]

  • Immune-Mediated Injury: The drug or its metabolites may act as haptens, triggering an immune response directed against hepatocytes.[5]

Q4: Are there established in vitro models to assess this compound hepatotoxicity?

A4: While specific studies on this compound are scarce, standard in vitro models for assessing DILI can be readily adapted. These include:

  • Primary Human Hepatocytes: Considered the gold standard for their metabolic competence.

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG): Offer higher throughput and reproducibility for initial screening.

  • 3D Liver Spheroids/Organoids: Provide a more physiologically relevant microenvironment, better-mimicking in vivo conditions.

Q5: What should I consider when designing an in vivo study for this compound hepatotoxicity?

A5: Key considerations for an in vivo study in a rodent model (e.g., rats or mice) include:

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Duration of Exposure: Both acute (single high dose) and sub-chronic (repeated lower doses) studies may be necessary to capture different toxicity profiles.

  • Endpoint Analysis: This should include regular monitoring of clinical signs, body weight, and food/water intake. At termination, collect blood for clinical chemistry analysis (liver enzymes) and liver tissue for histopathological examination.

Troubleshooting Guides for Experimental Studies

Problem Possible Causes Troubleshooting Steps
High variability in in vitro cytotoxicity assays Cell line instability; Inconsistent cell seeding density; Variability in this compound stock solution preparation.Regularly perform cell line authentication; Optimize and standardize cell seeding protocols; Prepare fresh stock solutions for each experiment and verify concentration.
No observable hepatotoxicity in animal models Dose too low; Insufficient duration of exposure; Species-specific differences in metabolism.Conduct a thorough dose-range finding study; Consider extending the study duration; If feasible, use a second species to assess for metabolic differences.
Conflicting results between in vitro and in vivo studies Lack of metabolic activation in in vitro models; In vivo clearance is rapid, preventing significant liver exposure; Complex immune-mediated responses not captured in vitro.Use metabolically competent cells (e.g., primary hepatocytes) or liver microsomes in in vitro assays; Conduct pharmacokinetic studies to determine liver exposure; Consider using humanized mouse models or co-culture systems with immune cells.
Difficulty in interpreting histopathology findings Subjectivity in scoring; Lack of a clear dose-response relationship; Presence of confounding background lesions.Employ a standardized scoring system for liver lesions; Ensure a sufficient number of animals per group to establish a dose-response; Use age- and sex-matched control animals to account for background pathology.

Quantitative Data Summary

The available quantitative data on this compound-associated hepatotoxicity is limited. The following table summarizes the key findings from the clinical study on Intetrix®.

Study Population Drug/Dosage Key Findings Reference
12 healthy volunteersIntetrix® (Tilbroquinol/Tiliquinol)8 out of 12 volunteers showed asymptomatic increases in liver transaminases.[1]
Case ReportIntetrix® (Tilbroquinol/Tiliquinol)Patient developed acute hepatitis.[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment using HepG2 Cells (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of this compound in a human hepatoma cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add MTT solvent to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Hepatotoxicity Study in Rats

This protocol outlines a basic approach to evaluate the acute hepatotoxic potential of this compound in a rodent model.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, and three dose levels of this compound).

  • Dosing: Administer this compound or vehicle (e.g., corn oil) via oral gavage as a single dose.

  • Observation: Monitor the animals for clinical signs of toxicity at regular intervals for up to 14 days.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, total bilirubin).

  • Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect the liver, weigh it, and preserve it in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze the biochemical data and histopathological findings for dose-dependent effects.

Visualizations

Hepatotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Assessment invitro_start This compound Exposure cell_lines Hepatoma Cell Lines (HepG2, HepaRG) invitro_start->cell_lines primary_hepatocytes Primary Hepatocytes invitro_start->primary_hepatocytes cytotoxicity cytotoxicity cell_lines->cytotoxicity Cytotoxicity Assays (MTT, LDH) primary_hepatocytes->cytotoxicity mechanistic_studies Investigate Mechanism cytotoxicity->mechanistic_studies If cytotoxic invivo_start Animal Model (e.g., Rat) cytotoxicity->invivo_start Inform in vivo dose selection ros ROS Production mechanistic_studies->ros mito Mitochondrial Dysfunction mechanistic_studies->mito caspase Apoptosis Assays mechanistic_studies->caspase dosing This compound Dosing (Acute or Repeated) invivo_start->dosing monitoring monitoring dosing->monitoring Clinical Observation endpoints Endpoint Analysis monitoring->endpoints biochem Serum Biochemistry (ALT, AST) endpoints->biochem histopath Liver Histopathology endpoints->histopath

Caption: Experimental workflow for assessing the hepatotoxicity of this compound.

DILI_Signaling_Pathway cluster_cellular_stress Cellular Stress & Damage cluster_signaling Signaling Cascades cluster_immune Immune Response This compound This compound Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction Direct Damage ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding Hapten Hapten Formation ReactiveMetabolite->Hapten OxidativeStress Oxidative Stress (ROS↑) MitochondrialDysfunction->OxidativeStress JNK_pathway JNK Activation OxidativeStress->JNK_pathway ERStress ER Stress ProteinAdducts->ERStress ERStress->JNK_pathway JNK_pathway->MitochondrialDysfunction Apoptosis Apoptosis (Caspase Activation) JNK_pathway->Apoptosis HepatocyteInjury Hepatocyte Injury & Necrosis Apoptosis->HepatocyteInjury ImmuneActivation Immune Cell Activation (T-Cells, Macrophages) Hapten->ImmuneActivation Inflammation Inflammation (Cytokine Release) ImmuneActivation->Inflammation Inflammation->HepatocyteInjury

References

Technical Support Center: Overcoming Solubility Challenges of Tiliquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tiliquinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a hydroxyquinoline derivative that has been investigated for its antiprotozoal properties.[1] Like many heterocyclic compounds, this compound is characterized by poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[2] Achieving adequate dissolution in aqueous media is a critical first step for its absorption and subsequent pharmacological activity.

Q2: What are the primary reasons for this compound's low aqueous solubility?

The low aqueous solubility of this compound can be attributed to its molecular structure, which includes a largely hydrophobic quinoline (B57606) ring system. While the hydroxyl group provides some polarity, the overall lipophilic nature of the molecule dominates, leading to a high crystal lattice energy that is difficult to overcome by the solvation energy of water molecules.

Q3: What are the initial steps to assess the solubility of a new batch of this compound?

A fundamental first step is to determine the equilibrium solubility of this compound in your aqueous buffer of interest. This typically involves adding an excess amount of the compound to the solvent, agitating the mixture until equilibrium is reached (usually 24-48 hours), and then filtering and quantifying the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter several challenges when trying to dissolve this compound in aqueous solutions for their experiments. This guide provides a systematic approach to troubleshooting and overcoming these issues.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

This is the most common issue and can be addressed by employing various solubility enhancement techniques. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your experimental model.

1. pH Adjustment:

The solubility of ionizable compounds like this compound can often be significantly increased by adjusting the pH of the solution.[3][4][5][6][7][8] As a hydroxyquinoline, this compound possesses both weakly acidic (hydroxyl group) and weakly basic (quinoline nitrogen) properties.

  • Experimental Protocol for pH-Dependent Solubility Assessment:

    • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

    • Add an excess amount of this compound powder to a fixed volume of each buffer.

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of pH to determine the optimal pH range for solubilization.

  • Expected Outcome: You will likely observe an increase in solubility at pH values where this compound is predominantly in its ionized form.

2. Use of Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8][9][10][11][12][13][14]

  • Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[12][14][15]

  • Experimental Protocol for Co-solvent System Development:

    • Select a biocompatible co-solvent.

    • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).

    • Determine the saturation solubility of this compound in each mixture using the equilibrium solubility method described above.

    • Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity in your experimental system.

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their apparent water solubility.[16][17][18][19][20][21]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][19]

  • Experimental Protocol for Cyclodextrin (B1172386) Complexation:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

    • Add an excess of this compound to each cyclodextrin solution.

    • Stir the mixtures for 24-48 hours at a constant temperature.

    • Filter the samples and analyze the filtrate for this compound concentration.

    • A phase-solubility diagram can be constructed by plotting the solubility of this compound against the cyclodextrin concentration to determine the complexation efficiency.

4. Formulation as a Solid Dispersion:

A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[22][23][24][25][26] This can significantly enhance the dissolution rate and apparent solubility.[22][23][24]

  • Common Carriers: Polyvinylpyrrolidone (B124986) (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[23][25]

  • Experimental Protocol for Solvent Evaporation Method:

    • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol (B129727) or ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the film further under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be collected as a powder and its dissolution profile compared to the pure drug.

Issue 2: this compound precipitates out of solution after initial dissolution.

This often occurs when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, leading to supersaturation and subsequent precipitation.

1. Use of Precipitation Inhibitors:

Certain polymers can act as precipitation inhibitors by sterically hindering the nucleation and growth of drug crystals from a supersaturated solution.

  • Common Precipitation Inhibitors: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).

  • Experimental Protocol for Evaluating Precipitation Inhibitors:

    • Prepare your aqueous buffer containing different concentrations of a precipitation inhibitor (e.g., 0.1%, 0.5% HPMC).

    • Add a small volume of a concentrated this compound stock solution (in an organic solvent) to the buffer with vigorous stirring.

    • Monitor the solution for any signs of precipitation over time, both visually and by measuring the concentration of dissolved this compound at different time points.

2. Nanoparticle Formulation:

Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate and improved saturation solubility.[27][28][29][30]

  • Methods for Nanoparticle Preparation: Wet milling, high-pressure homogenization, or precipitation techniques.[10][27]

  • Experimental Protocol for Antisolvent Precipitation:

    • Dissolve this compound in a suitable organic solvent.

    • Rapidly inject this solution into an aqueous phase (the antisolvent) containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC) under high-speed homogenization.

    • The rapid change in solvent polarity causes this compound to precipitate as nanoparticles, which are stabilized by the adsorbed surfactant/polymer.

    • The resulting nanosuspension can be characterized for particle size, and its dissolution behavior can be assessed.

Data Presentation

The following tables summarize hypothetical quantitative data for the solubility enhancement of this compound using the described techniques.

Table 1: pH-Dependent Solubility of this compound at 25°C

pHBuffer SystemSolubility (µg/mL)
2.0Citrate50.2
4.0Citrate15.8
6.0Phosphate2.5
7.4Phosphate1.8
9.0Borate25.6
10.0Borate75.3

Table 2: Effect of Co-solvents on this compound Solubility at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None01.8
Ethanol1012.5
2045.7
PEG 4001025.3
2088.1
DMSO5150.4

Table 3: Effect of Cyclodextrins on this compound Solubility at 25°C

CyclodextrinConcentration (% w/v)Solubility (µg/mL)
None01.8
HP-β-CD122.4
5110.9
10250.1
SBE-β-CD135.6
5180.2
10415.8

Visualizations

The following diagrams illustrate the conceptual workflows for addressing this compound's solubility issues.

experimental_workflow cluster_start Initial Problem cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome start Poor Aqueous Solubility of this compound ph_adjustment pH Adjustment start->ph_adjustment Investigate cosolvents Co-solvents start->cosolvents Investigate cyclodextrins Cyclodextrin Complexation start->cyclodextrins Investigate solid_dispersion Solid Dispersion start->solid_dispersion Investigate nanoparticles Nanoparticle Formulation start->nanoparticles Investigate solubility_testing Equilibrium Solubility Testing ph_adjustment->solubility_testing cosolvents->solubility_testing cyclodextrins->solubility_testing solid_dispersion->solubility_testing nanoparticles->solubility_testing dissolution_testing Dissolution Rate Studies solubility_testing->dissolution_testing stability_testing Physical & Chemical Stability dissolution_testing->stability_testing end Optimized this compound Formulation stability_testing->end Select Best Approach

Caption: Workflow for selecting a suitable solubility enhancement technique for this compound.

signaling_pathway_placeholder cluster_formulation Formulation Development cluster_delivery In Vitro/In Vivo Delivery This compound This compound (Poorly Soluble) complex This compound-Excipient Complex (Soluble) This compound->complex + excipient Solubilizing Excipient (e.g., Cyclodextrin) excipient->complex dissolution Enhanced Dissolution in Aqueous Medium complex->dissolution absorption Increased Membrane Permeation & Absorption dissolution->absorption effect Pharmacological Effect absorption->effect

Caption: Conceptual pathway from formulation to pharmacological effect for solubilized this compound.

References

Identifying and minimizing impurities in Tiliquinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Tiliquinol (5-methyl-8-hydroxyquinoline).

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of this compound is highly exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously exothermic. To control the reaction, it is crucial to use a moderating agent. Ferrous sulfate (B86663) (FeSO₄) is commonly employed to make the reaction less violent.[1] The slow and controlled addition of sulfuric acid with efficient stirring and external cooling is also critical.

Q2: I am observing significant tar formation in my this compound synthesis, which is reducing my yield and complicating purification. What is the cause and how can I prevent it?

A2: Tar formation is a common side reaction in Skraup synthesis, primarily due to the polymerization of acrolein, which is formed from the dehydration of glycerol (B35011). To minimize this, ensure a controlled reaction temperature and avoid localized overheating. Using a moderating agent like ferrous sulfate can help. Additionally, using anhydrous glycerol is important, as water can negatively impact the yield.[2]

Q3: What are the potential isomeric impurities in this compound synthesis?

A3: The Skraup synthesis of this compound from 2-amino-4-methylphenol (B1222752) should theoretically yield the 5-methyl-8-hydroxyquinoline isomer. However, depending on the precise reaction conditions and the nature of the starting materials, there is a possibility of forming other isomers, such as 7-methyl-8-hydroxyquinoline, although this is less likely. The identification of the correct isomer is crucial and can be confirmed using spectroscopic methods like NMR.

Q4: What are the best analytical techniques for assessing the purity of my synthesized this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and any isolated impurities.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Uncontrolled Exothermic Reaction Add a moderating agent like ferrous sulfate to the reaction mixture.[1] Ensure slow, dropwise addition of sulfuric acid with efficient cooling.A more controlled reaction, leading to less decomposition and higher yield.
Tar Formation Maintain a consistent and controlled reaction temperature. Use anhydrous glycerol to prevent side reactions.[2]Reduced formation of polymeric byproducts, simplifying purification and improving yield.
Incomplete Reaction Ensure the reaction is heated for a sufficient duration after the initial exothermic phase. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion, maximizing the conversion of starting materials to this compound.
Suboptimal Work-up After cooling, carefully dilute the reaction mixture with water and neutralize with a base under cooling to prevent degradation of the product.Efficient isolation of the crude product from the reaction mixture.
Issue 2: Presence of Unknown Impurities in the Final Product
Identification Technique Troubleshooting Steps Expected Outcome
HPLC-UV Develop a stability-indicating HPLC method to separate this compound from potential degradation products and synthesis-related impurities.[3]A chromatogram showing distinct peaks for this compound and any impurities, allowing for quantification.
LC-MS Utilize Liquid Chromatography-Mass Spectrometry to obtain the mass of the impurity peaks observed in the HPLC analysis.Identification of the molecular weight of the impurities, providing clues to their structure.
GC-MS Analyze the sample by GC-MS to identify any volatile or semi-volatile impurities that may not be detected by HPLC.[4][5]Identification of impurities such as residual starting materials or low molecular weight byproducts.
NMR Spectroscopy Isolate the major impurities using preparative HPLC or column chromatography and analyze them by ¹H and ¹³C NMR.[6]Unambiguous structural elucidation of the impurities, which is crucial for understanding their formation and potential toxicity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity

This protocol is adapted from a method for a related compound, Clioquinol, and may require optimization for this compound.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) with the pH adjusted to 3.0 using o-phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Procedure: Inject the sample and monitor the chromatogram for the main peak of this compound and any impurity peaks. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Protocol 2: Purification of this compound by Recrystallization

This is a general procedure that may need to be optimized.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Tiliquinol_Synthesis_Workflow cluster_synthesis This compound Synthesis (Skraup Reaction) cluster_purification Purification cluster_analysis Impurity Analysis start 2-Amino-4-methylphenol + Glycerol + Sulfuric Acid + Oxidizing Agent reaction Controlled Heating (with Ferrous Sulfate) start->reaction 1. Mixing crude Crude this compound Mixture reaction->crude 2. Reaction neutralization Neutralization crude->neutralization 3. Work-up hplc HPLC / LC-MS crude->hplc gcms GC-MS crude->gcms extraction Solvent Extraction neutralization->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure this compound recrystallization->pure_product pure_product->hplc impurities Identified Impurities hplc->impurities gcms->impurities nmr NMR impurities->nmr Structure Elucidation

Caption: Experimental workflow for this compound synthesis, purification, and impurity analysis.

Impurity_Troubleshooting_Logic cluster_source Potential Sources cluster_minimization Minimization Strategy start Impurity Detected in this compound check_hplc Review HPLC Chromatogram - Retention Time - Peak Shape start->check_hplc check_ms Analyze by LC-MS / GC-MS - Molecular Weight check_hplc->check_ms Unknown Peak check_nmr Isolate and Analyze by NMR - Structural Information check_ms->check_nmr Unidentified Mass source_determination Determine Impurity Source check_nmr->source_determination Structure Elucidated starting_material Starting Material Impurity source_determination->starting_material Correlates with starting material analysis side_reaction Reaction Byproduct source_determination->side_reaction Plausible reaction pathway degradation Product Degradation source_determination->degradation Observed in stability studies purify_sm Purify Starting Materials starting_material->purify_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) side_reaction->optimize_conditions modify_workup Modify Work-up/ Purification degradation->modify_workup final_product Minimized Impurity Level purify_sm->final_product optimize_conditions->final_product modify_workup->final_product

Caption: Logical workflow for troubleshooting and minimizing impurities in this compound synthesis.

References

Technical Support Center: Addressing Tiliquinol Resistance in Protozoan Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Tiliquinol in protozoan strains.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: this compound is a hydroxyquinoline derivative. The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic microorganisms.[1][2] This chelation can disrupt normal cellular processes, leading to inhibition of growth or cell death.[2]

Q2: My protozoan culture is showing decreased susceptibility to this compound. What are the potential general mechanisms of resistance?

A2: Protozoan parasites can develop resistance to drugs through several mechanisms[3][4]:

  • Reduced drug uptake: Alterations in membrane transporters can limit the entry of the drug into the parasite.

  • Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the drug from the cell.[5][6]

  • Target modification: Mutations in the drug's target protein can reduce the binding affinity of the drug.

  • Metabolic bypass: The parasite may develop alternative metabolic pathways to circumvent the effects of the drug.

  • Drug inactivation: The parasite may produce enzymes that metabolize and inactivate the drug.

Q3: Are there any known signaling pathways involved in drug resistance in protozoa?

A3: Yes, stress-response signaling pathways are often implicated in the development of drug resistance.[7] When exposed to a drug, parasites can activate pathways that lead to the upregulation of stress proteins, such as chaperones, and antioxidant defenses.[7] These pathways can help the parasite survive the initial drug insult and can contribute to the development of more stable resistance mechanisms over time. Additionally, signaling pathways that regulate the expression of ABC transporters play a crucial role in drug efflux.[5]

Q4: How can I confirm that my protozoan strain has developed resistance to this compound?

A4: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) value of this compound for your protozoan strain compared to the parental, sensitive strain is the primary indicator of resistance. This should be determined through standardized in vitro drug susceptibility assays.

Troubleshooting Guides

Troubleshooting High Variability in IC50 Values

Problem Possible Cause Solution
High well-to-well variabilityInconsistent parasite numbers per well.Ensure thorough mixing of the parasite culture before dispensing into the assay plate. Perform a cell count to standardize the inoculum.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure proper mixing of stock solutions.
Edge effects in the microplate.Avoid using the outer wells of the microplate for the assay, or fill them with sterile medium or PBS to maintain humidity.
Inconsistent results between experimentsVariation in parasite growth phase.Always use parasites from the same growth phase (e.g., mid-logarithmic phase) for each experiment.
Fluctuation in incubation conditions.Ensure consistent temperature, CO2 levels, and humidity in the incubator.
Contamination of cultures.Regularly check cultures for microbial contamination, which can affect parasite health and drug susceptibility.

Troubleshooting Failure to Generate a Resistant Strain

Problem Possible Cause Solution
No survivors after initial drug exposureThe initial drug concentration is too high.Start with a lower, sub-lethal concentration of this compound (e.g., the IC20 or IC50) to allow for gradual adaptation.
Resistance is not stableInsufficient duration of drug pressure.Continue to culture the parasites in the presence of the drug for an extended period, even after resistance appears to have developed.
The resistance mechanism is transient.Some resistance mechanisms are only expressed in the presence of the drug. Maintain a low level of drug pressure to select for stable resistance.
Resistant population is overgrown by sensitive parasitesInconsistent application of drug pressure.Ensure that the drug is always present in the culture medium at the appropriate concentration during the selection process.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a 96-Well Plate Assay

This protocol is a general guideline and may need to be optimized for your specific protozoan species.

Materials:

  • Protozoan culture in logarithmic growth phase

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microplates

  • Microplate reader

  • Resazurin or other viability indicator

Procedure:

  • Prepare Parasite Suspension: Harvest parasites from a culture in the mid-logarithmic growth phase. Centrifuge and resuspend the parasites in fresh, pre-warmed complete culture medium to a final density of 1 x 10^5 parasites/mL.

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from a level expected to cause 100% inhibition to one causing no inhibition. Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration).

  • Set up the Assay Plate: Add 100 µL of the parasite suspension to each well of a new 96-well plate.

  • Add Drug Dilutions: Transfer 100 µL of the drug dilutions to the corresponding wells of the assay plate containing the parasites. This will bring the final volume in each well to 200 µL and halve the drug concentrations.

  • Incubation: Incubate the plate under the appropriate conditions for your protozoan species (e.g., 37°C, 5% CO2) for 48-72 hours.

  • Assess Viability: Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours, until the positive control wells (parasites with no drug) have turned pink.

  • Read Plate: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.[8][9]

Protocol 2: In Vitro Generation of a this compound-Resistant Protozoan Strain

Materials:

  • Parental (sensitive) protozoan strain

  • Complete culture medium

  • This compound stock solution

Procedure:

  • Initial Exposure: Start by culturing the parental protozoan strain in a medium containing a sub-lethal concentration of this compound (e.g., the IC20 or IC50 determined in Protocol 1).

  • Monitor Culture: Monitor the culture daily. Initially, you may observe a significant number of dead parasites.

  • Subculture: When the culture has recovered and is growing steadily, subculture the parasites into a fresh medium containing the same concentration of this compound.

  • Gradual Increase in Drug Concentration: Once the parasites are growing robustly at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[10][11]

  • Repeat and Select: Repeat steps 2-4, gradually increasing the drug concentration over several weeks or months.[10][11]

  • Confirm Resistance: Periodically determine the IC50 of the cultured population to assess the level of resistance compared to the parental strain. A significant and stable increase in the IC50 indicates the generation of a resistant strain.

  • Clonal Isolation: Once a resistant population is established, it is advisable to isolate clonal lines by limiting dilution to ensure a genetically homogenous population for further studies.

Data Presentation

Table 1: In Vitro Susceptibility of Sensitive and Resistant Protozoan Strains to this compound

StrainIC50 (µM) ± SDResistance Index (RI)
Parental (Sensitive)2.5 ± 0.31.0
This compound-Resistant25.0 ± 2.110.0

*IC50 values are presented as the mean ± standard deviation from three independent experiments. *Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain.

Visualizations

G cluster_0 Generation of Resistant Strain cluster_1 Characterization Parental Strain Parental Strain Continuous Culture with Sub-lethal this compound Continuous Culture with Sub-lethal this compound Parental Strain->Continuous Culture with Sub-lethal this compound Step 1 IC50 Determination (Resistant vs. Parental) IC50 Determination (Resistant vs. Parental) Parental Strain->IC50 Determination (Resistant vs. Parental) Gradual Increase in this compound Concentration Gradual Increase in this compound Concentration Continuous Culture with Sub-lethal this compound->Gradual Increase in this compound Concentration Step 2 Resistant Population Resistant Population Gradual Increase in this compound Concentration->Resistant Population Step 3 Resistant Population->IC50 Determination (Resistant vs. Parental) Step 4a Molecular Analysis (e.g., Gene Sequencing) Molecular Analysis (e.g., Gene Sequencing) Resistant Population->Molecular Analysis (e.g., Gene Sequencing) Step 4b Biochemical Assays (e.g., Efflux Pump Activity) Biochemical Assays (e.g., Efflux Pump Activity) Resistant Population->Biochemical Assays (e.g., Efflux Pump Activity) Step 4c Phenotypic Characterization Phenotypic Characterization IC50 Determination (Resistant vs. Parental)->Phenotypic Characterization Molecular Analysis (e.g., Gene Sequencing)->Phenotypic Characterization Biochemical Assays (e.g., Efflux Pump Activity)->Phenotypic Characterization

Caption: Experimental workflow for generating and characterizing this compound-resistant protozoa.

G This compound This compound Drug Target Drug Target This compound->Drug Target Inhibition Cellular Stress Cellular Stress This compound->Cellular Stress Induces Drug Efflux Drug Efflux This compound->Drug Efflux Resistance Resistance Drug Target->Resistance Mutation (Alternative Mechanism) Stress Response Pathway Stress Response Pathway Cellular Stress->Stress Response Pathway Activates ABC Transporter Gene Upregulation ABC Transporter Gene Upregulation Stress Response Pathway->ABC Transporter Gene Upregulation Leads to ABC Transporter Protein ABC Transporter Protein ABC Transporter Gene Upregulation->ABC Transporter Protein Increased Expression ABC Transporter Protein->Drug Efflux Mediates Drug Efflux->Resistance

Caption: Putative signaling pathway for this compound resistance mediated by drug efflux.

References

Technical Support Center: Optimizing Tiliquinol Dosage in Pre-clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tiliquinol for pre-clinical studies against Entamoeba histolytica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against Entamoeba histolytica?

A1: this compound is a hydroxyquinoline derivative classified as a contact antiamoebic agent.[1] Its primary mechanism of action is through direct contact with Entamoeba histolytica trophozoites and cysts, leading to their destruction.[1] While the precise molecular pathways are not fully elucidated, its activity is believed to be associated with its ability to chelate metal ions, which are crucial for various parasitic enzymatic activities and structural integrity.

Q2: What are the initial steps for determining the optimal dosage of this compound in a pre-clinical model?

A2: The initial step is to conduct a dose-range finding (DRF) study. This involves administering a range of this compound doses to a small group of animals to determine the maximum tolerated dose (MTD) and to observe any signs of toxicity. The selection of doses for the DRF study should be based on any existing in vitro efficacy data (e.g., IC50 values) and information on related hydroxyquinoline compounds.

Q3: How should I formulate this compound for oral administration in rodents, especially if it has poor water solubility?

A3: this compound, like many quinoline (B57606) derivatives, may exhibit poor aqueous solubility. To ensure consistent and accurate dosing for oral administration, consider the following formulation strategies:

  • Suspension: Create a homogenous suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.

  • Co-solvents: For more challenging compounds, a co-solvent system may be necessary. A common combination includes a small percentage of DMSO (e.g., <10%) mixed with polyethylene (B3416737) glycol (PEG) and saline. Always conduct a vehicle-only tolerability study to rule out any adverse effects from the formulation itself.

Q4: What are the key pharmacokinetic parameters to evaluate for this compound?

A4: Key pharmacokinetic (PK) parameters to assess include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, which represents total drug exposure.

  • t1/2: Half-life of the drug. These parameters will help in designing an effective dosing regimen (e.g., once daily vs. twice daily) to maintain therapeutic concentrations at the site of infection.

Troubleshooting Guides

This section addresses specific issues that may arise during your pre-clinical studies with this compound.

Issue Potential Cause(s) Troubleshooting Steps
High variability in efficacy results between animals in the same dose group. 1. Inconsistent oral gavage technique leading to inaccurate dosing.2. Improper formulation (e.g., non-homogenous suspension).3. Variability in the establishment of E. histolytica infection.4. Individual animal differences in drug metabolism.1. Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle size and ensure correct placement.2. Thoroughly vortex the formulation before each administration to ensure a uniform suspension.3. Standardize the infection protocol, including the number of trophozoites administered and the timing of treatment initiation.4. Increase the number of animals per group to improve statistical power.
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at expected therapeutic doses. 1. The vehicle used for formulation is causing toxicity.2. The dose is too high for the selected animal model.3. Off-target effects of this compound.1. Run a control group with the vehicle alone to assess its tolerability.2. Perform a thorough dose-range finding study to establish the MTD.3. Monitor animals closely for specific adverse events and consider histopathological analysis of key organs.
Poor oral bioavailability of this compound. 1. Poor aqueous solubility of the compound.2. Rapid first-pass metabolism in the liver.1. Optimize the formulation using solubility-enhancing techniques (e.g., micronization, use of surfactants, or lipid-based formulations).2. Consider alternative routes of administration if oral bioavailability remains a significant hurdle.
Difficulty in establishing a consistent E. histolytica infection in the animal model. 1. The strain of E. histolytica has lost virulence.2. The animal model is not susceptible to the chosen parasite strain.3. Improper administration of the parasite.1. Ensure the use of a virulent strain of E. histolytica. Passage the parasite through an animal model to maintain virulence.2. Select an appropriate and validated animal model for amebiasis (e.g., specific strains of mice or gerbils).3. Administer the trophozoites directly into the cecum for a more reliable infection model.

Experimental Protocols

Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify potential toxicities.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Groups: Establish at least 3-4 dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer a single oral dose via gavage.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

In Vivo Efficacy Study in a Murine Model of Amebic Colitis

Objective: To evaluate the efficacy of this compound in reducing the parasite burden in an established E. histolytica infection model.

Methodology:

  • Animal Model: Use a susceptible mouse strain (e.g., CBA/J mice).

  • Infection: Surgically administer a defined number of virulent E. histolytica trophozoites (e.g., 2.5 x 10^5) into the cecum.

  • Treatment Groups: Establish treatment groups with varying doses of this compound (based on DRF study results), a vehicle control group, and a positive control group (e.g., metronidazole).

  • Dosing: Begin oral administration of this compound 24 hours post-infection and continue for a specified duration (e.g., 5-7 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect cecal contents and tissue.

  • Outcome Measures:

    • Cecal Score: Grade the severity of cecal inflammation and ulceration.

    • Parasite Load: Quantify the number of trophozoites in the cecal contents using microscopy or qPCR.

Data Presentation

Table 1: Example of Dose-Range Finding Study Results for this compound

Dose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+2.5None observed
5050/5+1.8None observed
15050/5-3.2Mild lethargy on day 1
50051/5-12.5Significant lethargy, ruffled fur
100053/5-20.1Severe lethargy, hunched posture

Table 2: Example of Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)t1/2 (hr)
20450228004.5
601250285004.8
20038004290005.1

Visualizations

Preclinical_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Formulation & In Vivo Feasibility cluster_2 Phase 3: Efficacy & Safety In Vitro Efficacy In Vitro Efficacy Formulation Development Formulation Development In Vitro Efficacy->Formulation Development Cytotoxicity Assay Cytotoxicity Assay Dose-Range Finding Dose-Range Finding Cytotoxicity Assay->Dose-Range Finding Formulation Development->Dose-Range Finding Pharmacokinetics (PK) Pharmacokinetics (PK) Dose-Range Finding->Pharmacokinetics (PK) Efficacy Studies Efficacy Studies Dose-Range Finding->Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: Preclinical workflow for optimizing this compound dosage.

Putative_Signaling_Pathway This compound This compound Metal_Ions Essential Metal Ions (e.g., Zn2+, Fe2+) This compound->Metal_Ions Chelation Metalloenzymes Parasite Metalloenzymes Metal_Ions->Metalloenzymes Cofactor for Adhesion_Proteins Adhesion Proteins (e.g., Gal/GalNAc lectin) Metal_Ions->Adhesion_Proteins Structural component of Cytoskeletal_Function Cytoskeletal Function Metalloenzymes->Cytoskeletal_Function Parasite_Survival Parasite Survival Metalloenzymes->Parasite_Survival Cell_Adhesion Host Cell Adhesion Adhesion_Proteins->Cell_Adhesion Cytotoxicity Parasite-mediated Cytotoxicity Cell_Adhesion->Cytotoxicity

Caption: Putative mechanism of this compound via metal ion chelation.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Tiliquinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tiliquinol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected side effects that may arise during in-vitro cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Low Viability

Q1: We observed a significant decrease in cell viability even at low concentrations of this compound. Is this expected, and what could be the cause?

A1: Yes, unexpected cytotoxicity can occur with this compound, which is an 8-hydroxyquinoline (B1678124) derivative.[1][2] This class of compounds can exhibit cytotoxic effects, and the potency can vary between different cell lines.[2][3] The primary mechanism of this compound is its function as a zinc ionophore, which transports zinc ions across the cell membrane.[4][5] Disruption of intracellular zinc homeostasis can trigger apoptosis (programmed cell death).[6]

Troubleshooting Steps:

  • Confirm this compound Concentration and Purity:

    • Ensure the correct concentration of this compound was used. Verify calculations and dilution steps.

    • If possible, confirm the purity of your this compound stock.

  • Perform a Dose-Response and Time-Course Experiment:

    • To determine the cytotoxic threshold for your specific cell line, conduct a dose-response experiment with a broad range of this compound concentrations.

    • A time-course experiment (e.g., 6, 24, 48 hours) will help understand the kinetics of cell death.[7]

  • Assess Apoptosis:

    • Morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies can be observed under a microscope.[8]

    • Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

  • Control for Solvent Toxicity:

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to confirm.

Table 1: Example Dose-Response of this compound on Cell Viability (72h)

Cell LineThis compound IC50 (µM)
HeLa (Cervical Cancer)5.8
A549 (Lung Cancer)12.3
SH-SY5Y (Neuroblastoma)8.5[1]
Primary Human Fibroblasts> 50

Note: These are example values and will vary depending on experimental conditions.

Issue 2: Altered Cell Morphology

Q2: Our cells are exhibiting unusual morphological changes, such as rounding up and detaching from the culture plate, after this compound treatment. What could be causing this?

A2: Altered cell morphology is a common indicator of cellular stress or cytotoxicity.[9] As a zinc ionophore, this compound can disrupt the cellular cytoskeleton, which is crucial for maintaining cell shape and adhesion.[9] Increased intracellular zinc can interfere with cytoskeletal protein function.

Troubleshooting Steps:

  • Microscopic Examination:

    • Carefully document the morphological changes at different time points and this compound concentrations using phase-contrast microscopy.

    • Look for signs of cytotoxicity as described in Issue 1.

  • Assess Cytoskeletal Integrity:

    • Use immunofluorescence to stain for key cytoskeletal proteins like F-actin (using phalloidin) and tubulin (using an anti-tubulin antibody) to visualize any disruptions.

  • Evaluate Cell Adhesion:

    • Changes in the expression of adhesion proteins (e.g., integrins, cadherins) can be assessed by Western blotting.

Issue 3: Unexpected Changes in Gene or Protein Expression

Q3: We are observing off-target effects, specifically changes in the expression of proteins unrelated to our expected signaling pathway after this compound treatment. Why is this happening?

A3: this compound's activity as a zinc ionophore can have wide-ranging effects on cellular signaling. Zinc is a cofactor for numerous enzymes and transcription factors, and altering its intracellular concentration can impact various signaling pathways.[10][11] For example, zinc is known to influence MAPK, PI3K/Akt, and NF-κB signaling pathways.

Troubleshooting Steps:

  • Investigate Zinc-Dependent Signaling Pathways:

    • Review the literature for signaling pathways known to be regulated by zinc.

    • Use pathway-specific inhibitors to determine if the observed effects are dependent on a particular pathway.

  • Perform a Broad-Spectrum Analysis:

    • Consider techniques like RNA-sequencing or proteomic analysis to get a broader view of the changes in gene and protein expression induced by this compound.

  • Assess Oxidative Stress:

    • Disruption of metal ion homeostasis can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[10]

    • Measure ROS levels using probes like DCFDA and assess the expression of oxidative stress markers (e.g., Nrf2, HO-1) via Western blotting.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis Detection
  • Sample Preparation: Culture and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[12]

  • TdT Labeling: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[13]

  • Detection: If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green (or other color depending on the label) fluorescence in the nucleus.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cell Death A Unexpected Cell Death Observed B Check for Obvious Issues: - Contamination (visual, pH change) - Incubator Malfunction (CO2, temp) A->B E Assess Mode of Cell Death (Apoptosis vs. Necrosis) A->E C Perform Dose-Response & Time-Course Experiment B->C No obvious issues D Determine IC50 C->D H Analyze Results & Optimize Protocol D->H F TUNEL Assay / Caspase Activity E->F Apoptosis suspected G LDH Assay / PI Staining E->G Necrosis suspected F->H G->H

Caption: Troubleshooting workflow for unexpected cell death.

G cluster_1 Mechanism of this compound as a Zinc Ionophore This compound This compound Complex This compound-Zn²⁺ Complex This compound->Complex Zinc_out Extracellular Zn²⁺ Zinc_out->Complex Binds Membrane Cell Membrane Zinc_in Intracellular Zn²⁺ Complex->Zinc_in Transports across membrane Zinc_in->this compound Releases Zn²⁺

Caption: Mechanism of this compound as a zinc ionophore.

G cluster_2 Potential Signaling Pathway Affected by this compound This compound This compound (Zinc Ionophore) Zinc_increase ↑ Intracellular [Zn²⁺] This compound->Zinc_increase ROS ↑ Reactive Oxygen Species (ROS) Zinc_increase->ROS MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Potential signaling pathway affected by this compound.

References

Technical Support Center: Improving the Bioavailability of Tiliquinol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) for researchers working on improving the oral bioavailability of Tiliquinol. Given the limited specific formulation data available for this compound, this guide extrapolates from established principles for poorly water-soluble, weakly basic compounds with similar physicochemical properties.

Troubleshooting Guides

This section addresses common issues that may arise during the formulation development of this compound.

Issue 1: Poor Wettability and Dissolution of Raw this compound Powder

Problem: You observe that the this compound powder is difficult to wet in aqueous media, leading to clumping and very slow dissolution during in vitro tests.

Possible Cause Troubleshooting Step Rationale
Hydrophobic nature of this compound Incorporate a surfactant (e.g., 0.1-1% Sodium Lauryl Sulfate or Tween 80) into the dissolution medium.Surfactants reduce the surface tension between the solid and the liquid, improving wettability.
Particle aggregation Employ particle size reduction techniques such as micronization or jet milling.Smaller particles have a larger surface area-to-volume ratio, which can enhance dissolution rates.
Strong crystal lattice energy Consider formulation strategies that disrupt the crystalline structure, such as preparing an amorphous solid dispersion.The amorphous form of a drug is generally more soluble than its crystalline counterpart.
Issue 2: Inconsistent or Low Drug Loading in Solid Dispersions

Problem: During the preparation of a solid dispersion of this compound with a hydrophilic polymer, you are unable to achieve a high or consistent drug loading.

Possible Cause Troubleshooting Step Rationale
Poor miscibility between this compound and the polymer Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®).The miscibility of the drug and polymer is crucial for forming a stable solid dispersion.
Phase separation during solvent evaporation or cooling Increase the cooling rate (for fusion method) or use a higher evaporation rate (for solvent evaporation method).Rapid processing can "trap" the drug in its amorphous, dispersed state.
Drug recrystallization Add a crystallization inhibitor to the formulation.Certain excipients can help stabilize the amorphous form of the drug.
Issue 3: Drug Precipitation in the GI Tract During In Vitro/In Vivo Studies

Problem: Your this compound formulation shows initial good dissolution but then precipitates in simulated intestinal fluid or shows a lower than expected in vivo exposure.

Possible Cause Troubleshooting Step Rationale
Supersaturation leading to crystallization Incorporate precipitation inhibitors (e.g., HPMC-AS) in your formulation.These polymers can maintain a supersaturated state of the drug for a longer period.
pH-dependent solubility For weakly basic this compound, consider enteric-coated formulations to bypass the acidic stomach environment and release the drug in the higher pH of the intestine where it is less soluble but may be better absorbed.This strategy can be counterintuitive but may prevent premature dissolution and precipitation.
Inadequate solubilization in the gut Explore lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).These formulations can form fine emulsions in the gut, keeping the drug solubilized.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: Based on available data for 5-methyl-8-quinolinol, this compound is a weakly basic compound with poor aqueous solubility. Key properties to characterize experimentally include its aqueous solubility at different pH values, pKa, and partition coefficient (logP). A predicted pKa of 5.33 and a predicted XLogP3 of 2.4 suggest that its solubility will be pH-dependent and it is a lipophilic molecule.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: For a poorly soluble, weakly basic compound like this compound, several strategies are promising:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous form and improving wettability.[1]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[2]

  • Lipid-Based Formulations: Systems like SEDDS can improve the solubilization of this compound in the gastrointestinal tract and may enhance its absorption via the lymphatic pathway.

Q3: How do I select the best polymer for a solid dispersion of this compound?

A3: Polymer selection is critical and should be based on experimental screening. Key factors to consider are the polymer's ability to solubilize this compound, its miscibility with the drug, and its ability to inhibit crystallization. Commonly used polymers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and newer polymers like Soluplus®.

Q4: What in vitro tests should I perform to screen different this compound formulations?

A4: Initial screening should focus on:

  • Equilibrium Solubility Studies: To determine the saturation solubility of the formulation in different media (e.g., water, simulated gastric and intestinal fluids).

  • In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation. For poorly soluble drugs, it is important to use biorelevant media that mimic the composition of gastrointestinal fluids.

Q5: When should I move from in vitro testing to in vivo pharmacokinetic studies?

A5: Once you have a formulation that demonstrates a significant and consistent improvement in in vitro dissolution compared to the unformulated drug, it is appropriate to proceed to in vivo studies in an animal model (e.g., rats) to assess the impact on oral bioavailability (AUC, Cmax).

Data Presentation

Table 1: Physicochemical Properties of this compound (5-Methyl-8-quinolinol)

PropertyValueSource
Molecular FormulaC10H9NOPubChem
Molecular Weight159.18 g/mol PubChem
Melting Point121-122 °CChemicalBook
Predicted pKa5.33 ± 0.10ChemicalBook
Predicted XLogP32.4ECHEMI
Aqueous SolubilityInsolubleChemicalBook

Table 2: Hypothetical Comparison of In Vitro Dissolution of this compound Formulations

Formulation% Drug Released at 30 min (pH 6.8)
Unformulated this compound< 5%
Micronized this compound25%
This compound Solid Dispersion (1:5 with PVP K30)70%
This compound in SEDDS95%

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column and validated analytical method for this compound quantification

Procedure:

  • Add an excess amount of this compound powder to separate vials containing a known volume of each aqueous medium.

  • Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable solvent in which both drug and polymer are soluble)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder. Store in a desiccator.

Protocol 3: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Materials:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution medium (e.g., 900 mL of SIF, pH 6.8, maintained at 37°C)

  • This compound formulations (e.g., unformulated drug, solid dispersion) equivalent to a fixed dose of this compound.

Procedure:

  • De-aerate the dissolution medium and bring it to 37°C.

  • Add the dissolution medium to the dissolution vessels.

  • Set the paddle speed to 75 RPM.

  • Add the this compound formulation to each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a lead this compound formulation compared to a simple suspension.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Formulations:

  • Control Group: this compound suspension in 0.5% carboxymethylcellulose (CMC).

  • Test Group: Lead this compound formulation (e.g., solid dispersion) suspended in 0.5% CMC.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the formulations orally via gavage at a dose of, for example, 10 mg/kg this compound.

  • Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies Solubility Solubility Profiling (pH-dependent) SD Solid Dispersion Solubility->SD PSR Particle Size Reduction Solubility->PSR LBF Lipid-Based Formulation Solubility->LBF pKa pKa Determination pKa->SD pKa->PSR pKa->LBF LogP LogP Measurement LogP->SD LogP->PSR LogP->LBF Dissolution Dissolution Testing SD->Dissolution PSR->Dissolution LBF->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK Pharmacokinetic Study (Rats) Permeability->PK This compound This compound API This compound->Solubility This compound->pKa This compound->LogP

Caption: Experimental workflow for improving the bioavailability of this compound.

Troubleshooting_Pathway Start Low Bioavailability of this compound CheckSolubility Is dissolution rate-limiting? Start->CheckSolubility CheckPermeability Is permeability low? CheckSolubility->CheckPermeability No ImproveSolubility Enhance Solubility/ Dissolution Rate CheckSolubility->ImproveSolubility Yes ImprovePermeability Improve Permeability CheckPermeability->ImprovePermeability Yes Success Improved Bioavailability CheckPermeability->Success No ImproveSolubility->CheckPermeability ImprovePermeability->Success

Caption: Decision pathway for troubleshooting low bioavailability of this compound.

References

Technical Support Center: Investigating the Degradation of Tiliquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals initiating studies on the degradation pathways of Tiliquinol in biological systems. As there is limited specific literature on the metabolic fate of this compound, this document provides a foundational framework based on general principles of xenobiotic metabolism and analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as 5-methyl-8-hydroxyquinoline, is a small molecule drug with a monoisotopic molecular weight of 159.07 Da.[1] It belongs to the hydroxyquinoline derivative class of compounds and has been categorized as an agent against amoebiasis and other protozoal diseases.[1]

Q2: Are there known degradation pathways for this compound?

Currently, there is a lack of specific published scientific literature detailing the complete degradation pathways of this compound in biological systems. Therefore, initial studies will likely focus on identifying potential Phase I and Phase II metabolic reactions.

Q3: What are the likely initial steps in this compound metabolism?

Based on the metabolism of similar phenolic and heterocyclic compounds, initial biotransformation of this compound would likely involve Phase I reactions such as hydroxylation, oxidation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This could be followed by Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase water solubility and facilitate excretion.[3][4]

Q4: What experimental systems can be used to study this compound metabolism?

A tiered approach is recommended. In vitro systems such as liver microsomes, S9 fractions, or primary hepatocytes can provide an initial assessment of metabolic stability and identify major metabolites.[5] For a more comprehensive understanding that includes the influence of absorption, distribution, and excretion, in vivo studies in animal models are necessary.[6]

Q5: What analytical techniques are suitable for identifying this compound and its metabolites?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for identifying and quantifying drug metabolites.[4][7][8][9] Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be valuable for structural elucidation of novel metabolites.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound metabolites in in vitro assays. - Low metabolic turnover of this compound.- Inappropriate choice of in vitro system.- Insufficient incubation time.- Degradation of metabolites during sample preparation.- Increase the concentration of the enzyme source (e.g., microsomes) or the incubation time.[5]- Test different systems (e.g., hepatocytes in addition to microsomes) to ensure all relevant enzymes are present.- Optimize sample preparation to minimize degradation (e.g., immediate protein precipitation, use of stabilizers).
Poor chromatographic peak shape or resolution. - Inappropriate HPLC column or mobile phase.- Matrix effects from the biological sample.- Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) formate).- Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][7]
Difficulty in structural elucidation of a potential metabolite. - Insufficient amount of the metabolite for NMR analysis.- Ambiguous fragmentation pattern in MS/MS.- Scale up the in vitro incubation to produce a larger quantity of the metabolite.- Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition.- Consider microbial biotransformation as a method to generate larger quantities of specific metabolites for structural analysis.[2]
Discrepancy between in vitro and in vivo metabolite profiles. - Contribution of non-hepatic metabolism (in vivo).- Role of the gut microbiome in metabolism.[2]- Differences in metabolite disposition (absorption, distribution, excretion) that are not captured by in vitro systems.[5]- Analyze samples from different tissues in the in vivo model.- Investigate the potential for metabolism by gut microbiota using fecal incubations.- Conduct pharmacokinetic studies to understand the time course of parent drug and metabolite concentrations in plasma and excreta.[10][11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of this compound over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

Protocol 2: Metabolite Identification using HPLC-MS/MS
  • Sample Preparation: Prepare samples from in vitro incubations or in vivo studies (e.g., plasma, urine) using protein precipitation or solid-phase extraction (SPE).[4][7]

  • Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from its potential metabolites.

  • Mass Spectrometric Detection:

    • Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of potential metabolites.

    • Product Ion Scan (MS/MS): Fragment the molecular ions of this compound and any potential metabolites to obtain characteristic fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the retention times and mass spectra of potential metabolites to that of the parent compound. Propose metabolite structures based on the mass shifts and fragmentation patterns.

Quantitative Data from Similar Analyses

The following table provides examples of limits of quantification (LOQ) achieved for various metabolites in biological matrices using LC-MS, which can serve as a general benchmark for sensitivity in similar experimental setups.

Compound TypeAnalyteMatrixLOQ (µg/mL)Reference
Flavonoid Metabolitesm-HPAAPlasma0.20[10]
p-HPAAPlasma0.43[10]
DOPACPlasma0.15[10]

m-HPAA: meta-hydroxyphenylacetic acid, p-HPAA: para-hydroxyphenylacetic acid, DOPAC: dihydroxyphenylacetic acid

Visualizations

Hypothetical_Tiliquinol_Degradation_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound (5-methyl-8-hydroxyquinoline) Hydroxylated_this compound Hydroxylated Metabolite This compound->Hydroxylated_this compound Hydroxylation Demethylated_this compound Demethylated Metabolite (8-hydroxyquinoline) This compound->Demethylated_this compound Demethylation Oxidized_Metabolite Oxidized Metabolite (e.g., N-oxide) This compound->Oxidized_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate This compound->Glucuronide_Conjugate Glucuronidation (UGT) Sulfate_Conjugate Sulfate Conjugate This compound->Sulfate_Conjugate Sulfation (SULT) Hydroxylated_this compound->Glucuronide_Conjugate Glucuronidation (UGT) Hydroxylated_this compound->Sulfate_Conjugate Sulfation (SULT)

Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Workflow Microsomes Liver Microsomes Metabolic_Stability Metabolic Stability Assay Microsomes->Metabolic_Stability Hepatocytes Hepatocytes Metabolite_ID_vitro Metabolite Identification Hepatocytes->Metabolite_ID_vitro Sample_Prep Sample Preparation (PPT, SPE) Metabolic_Stability->Sample_Prep Metabolite_ID_vitro->Sample_Prep Animal_Model Animal Model Dosing Sample_Collection Sample Collection (Plasma, Urine, Feces) Animal_Model->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis Metabolite_ID_vivo Metabolite Profiling Sample_Collection->Metabolite_ID_vivo PK_Analysis->Sample_Prep Metabolite_ID_vivo->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Processing Data Processing & Structure Elucidation LCMS->Data_Processing

Caption: General experimental workflow for studying this compound degradation.

References

Validation & Comparative

Tiliquinol's Place in Amoebicide Therapy: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data on the efficacy of tiliquinol in comparison to other amoebicidal agents reveals a notable absence of direct, quantitative experimental studies. While this compound is recognized as a contact amoebicide effective against the luminal forms of Entamoeba histolytica, including both trophozoites and cysts, head-to-head comparative data, such as half-maximal inhibitory concentration (IC50) values, are not available in the public domain[1]. This guide, therefore, provides a qualitative comparison based on its classification and mechanism of action, alongside quantitative data for other commonly used amoebicides to offer a broader context for researchers and drug development professionals.

This compound is categorized as a luminal amoebicide, meaning its primary site of action is within the intestinal lumen[2]. This contrasts with tissue amoebicides, which are absorbed into the bloodstream and act on amoebas that have invaded the intestinal wall or spread to other organs, such as the liver.

Comparative Efficacy of Amoebicides

Due to the lack of direct comparative studies involving this compound, this section presents in vitro efficacy data for other key amoebicides against E. histolytica. The following table summarizes the IC50 values for several drugs as determined by a nitroblue tetrazolium (NBT) reduction assay, a common method for assessing amoebicidal activity in vitro[3].

Table 1: In Vitro Efficacy of Various Amoebicides against Entamoeba histolytica

AmoebicideDrug ClassMean IC50 (µM) for E. histolytica Clinical IsolatesMean IC50 (µM) for E. histolytica Reference Strain (HM1:IMSS)
Metronidazole (B1676534)Nitroimidazole13.29.5
TinidazoleNitroimidazole12.410.2
Chloroquine4-aminoquinoline26.315.5
EmetineAlkaloid31.229.9
This compound Hydroxyquinoline Data not available Data not available

Source: Bansal D, et al. (2007). In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar.[3]

It is important to note that concerns regarding the hepatotoxicity of this compound have led to restrictions on its use in some regions[4].

Experimental Protocols

A standard methodology for determining the in vitro susceptibility of E. histolytica to amoebicidal agents is the nitroblue tetrazolium (NBT) reduction assay.

Experimental Protocol: Nitroblue Tetrazolium (NBT) Reduction Assay [3]

  • Parasite Culture: Axenic cultures of E. histolytica trophozoites (e.g., HM1:IMSS strain) are maintained in a suitable medium, such as TYI-S-33, at 37°C.

  • Drug Preparation: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to the desired concentrations in the culture medium.

  • Assay Plate Preparation: The assay is performed in 96-well microtiter plates. A fixed volume of each drug dilution is added to the wells.

  • Inoculation: Trophozoites are harvested during the logarithmic growth phase, counted using a hemocytometer, and their concentration is adjusted. A standardized number of trophozoites are then added to each well of the microtiter plate.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 72 hours).

  • Viability Assessment: After incubation, the viability of the amoebas is assessed using NBT. The medium is replaced with a fresh medium containing NBT, and the plates are incubated for a further 2-3 hours. Viable amoebas with active metabolism reduce the yellow NBT to a blue formazan (B1609692) product.

  • Data Analysis: The absorbance is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The percentage of inhibition is calculated relative to untreated control wells. The IC50 value, the concentration of the drug that inhibits 50% of the parasite's growth, is then determined by plotting the inhibition percentages against the drug concentrations.

Classification and Therapeutic Strategy for Amoebiasis

The treatment of amoebiasis typically involves a dual approach, utilizing both a tissue and a luminal amoebicide to ensure the eradication of the parasite from all sites of infection. The following diagram illustrates the classification of amoebicides and their primary sites of action.

Amoebicide_Classification cluster_site Site of Infection cluster_drugs Amoebicide Classification cluster_examples Examples Intestinal_Lumen Intestinal Lumen (Asymptomatic/Cyst Passers) Intestinal_Wall_Tissues Intestinal Wall & Tissues (Symptomatic Amoebiasis) Extraintestinal_Sites Extraintestinal Sites (e.g., Liver Abscess) Luminal_Amoebicides Luminal Amoebicides Luminal_Amoebicides->Intestinal_Lumen Primary Action This compound This compound Iodoquinol Iodoquinol Diloxanide_furoate Diloxanide furoate Paromomycin Paromomycin Tissue_Amoebicides Tissue Amoebicides Tissue_Amoebicides->Intestinal_Wall_Tissues Primary Action Tissue_Amoebicides->Extraintestinal_Sites Effective Against Metronidazole Metronidazole Tinidazole Tinidazole Emetine Emetine

Caption: Classification of amoebicides and their sites of action.

Conclusion

While this compound is an established luminal amoebicide, the absence of direct comparative efficacy data makes a quantitative assessment of its performance against other agents challenging. The provided data for other amoebicides, such as metronidazole and tinidazole, highlight the potencies of these systemic agents. For a comprehensive evaluation of this compound's efficacy, further in vitro and in vivo studies employing standardized protocols are necessary. Researchers in drug development are encouraged to consider this data gap when designing future studies on novel amoebicidal compounds.

References

A Comparative Analysis of Tiliquinol and Metronidazole for the Treatment of Entamoeba histolytica Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Tiliquinol and Metronidazole (B1676534), two key therapeutic agents used in the management of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. The comparison focuses on their distinct mechanisms of action, sites of efficacy, and available experimental data to inform research and drug development efforts.

Introduction

Entamoeba histolytica infection presents a significant global health challenge, with clinical manifestations ranging from asymptomatic colonization to severe amoebic dysentery and extraintestinal abscesses.[1] The therapeutic strategy for amoebiasis is dictated by the location of the parasitic infection. Treatment typically involves a tissue amoebicide to eradicate invasive trophozoites and a luminal amoebicide to clear cysts and trophozoites confined to the intestinal lumen.[1]

Metronidazole, a nitroimidazole antibiotic, is the cornerstone of therapy for invasive amoebiasis due to its excellent tissue penetration and systemic activity.[1][2] In contrast, this compound, a hydroxyquinoline derivative, functions as a contact amoebicide within the gastrointestinal tract, targeting luminal parasites.[3] This fundamental difference in their site of action is crucial for understanding their respective roles in the comprehensive management of amoebiasis.

Mechanism of Action

The modes of action of Metronidazole and this compound against E. histolytica are fundamentally different, reflecting their distinct chemical classes and therapeutic targets.

Metronidazole:

Metronidazole is a prodrug that requires anaerobic conditions, such as those found in the microenvironment of E. histolytica, for its activation. The drug's nitro group is reduced by the parasite's own metabolic machinery, leading to the formation of cytotoxic nitro radicals.[1] These highly reactive radicals then induce cellular damage by binding to DNA, leading to strand breakage and inhibition of protein synthesis, ultimately resulting in parasite death.[1]

This compound:

As a hydroxyquinoline derivative, this compound's mechanism of action is primarily as a contact amoebicide.[3] While the precise molecular targets are not as well-defined as those of Metronidazole, it is understood that hydroxyquinolines can chelate essential metal ions, such as iron, which are crucial for the parasite's metabolic enzymes. This disruption of vital enzymatic processes is thought to contribute to its amoebicidal effect against both the trophozoite and cyst forms of E. histolytica within the intestinal lumen.[3]

In Vitro Efficacy

DrugE. histolytica StrainIC50 (µM)Reference
MetronidazoleHM-1:IMSS (Reference)9.5[4]
MetronidazoleClinical Isolates13.2[4]
MetronidazoleHM-1:IMSS1.8
MetronidazoleHM-1:IMSS~5.0

Note: IC50 values for this compound against E. histolytica are not available in the reviewed literature.

Clinical Efficacy and Therapeutic Use

The clinical application of Metronidazole and this compound reflects their different sites of action.

Metronidazole: As a potent tissue amoebicide, Metronidazole is the drug of choice for treating invasive amoebiasis, including amoebic dysentery and liver abscesses.[1][2] However, it is less effective at eradicating E. histolytica cysts from the intestine.[1][5] Therefore, treatment for invasive amoebiasis with Metronidazole is typically followed by a course of a luminal agent to prevent relapse.[1]

This compound: this compound is categorized as a luminal amoebicide, effective against the E. histolytica minuta and cystic forms within the gut.[3] It is often used as an adjunct to a tissue amoebicide in cases of dysenteric amoebiasis or as a standalone treatment for asymptomatic carriers who are passing cysts.[6] this compound is frequently formulated in combination with tilbroquinol (B1681315) in a product known as Intetrix.[6]

A comparative clinical trial between tinidazole (B1682380) (a drug similar to metronidazole) and metronidazole for symptomatic intestinal amoebiasis showed cure rates of 96.5% for tinidazole and 55.5% for metronidazole.[7]

Adverse Effects

Both Metronidazole and this compound are associated with a range of adverse effects.

DrugCommon Adverse EffectsSerious Adverse EffectsReferences
Metronidazole Nausea, headache, metallic taste, vomiting, diarrhea, abdominal discomfort.Peripheral neuropathy, seizures, encephalopathy, aseptic meningitis.
This compound Generally well-tolerated for short-term use. Often reported in the context of the combination drug Intetrix.Hepatotoxicity (asymptomatic increase in liver transaminases), cutaneous reactions. Rare cases of peripheral or optic neuropathy with prolonged use.[6][6]

Experimental Protocols

In Vitro Drug Susceptibility Testing of E. histolytica Trophozoites

A common method for determining the in vitro susceptibility of E. histolytica trophozoites to antimicrobial agents is the microdilution method.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against E. histolytica trophozoites.

Materials:

  • E. histolytica strain (e.g., HM-1:IMSS) cultured axenically in a suitable medium (e.g., TYI-S-33).

  • 96-well microtiter plates.

  • Test compounds (Metronidazole, this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Culture medium.

  • Inverted microscope.

  • Hemocytometer or automated cell counter.

  • Viability stain (e.g., trypan blue) or a metabolic assay reagent (e.g., resazurin).

Procedure:

  • Parasite Culture: E. histolytica trophozoites are cultured in TYI-S-33 medium to a logarithmic growth phase.

  • Cell Seeding: Trophozoites are harvested, counted, and their concentration is adjusted. A defined number of trophozoites (e.g., 1 x 10^4 cells/well) are seeded into the wells of a 96-well plate.

  • Drug Dilution: A serial dilution of the test compounds is prepared in the culture medium.

  • Incubation: The drug dilutions are added to the wells containing the trophozoites. The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Determination of Viability: After incubation, cell viability is assessed. This can be done by:

    • Microscopic Counting: Counting the number of viable (motile) and non-viable (non-motile, lysed) trophozoites.

    • Metabolic Assay: Adding a viability reagent like resazurin, which is reduced by metabolically active cells to a fluorescent product. The fluorescence is then measured using a plate reader.

  • IC50 Calculation: The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[4]

In Vitro Testing of Luminal Amoebicides against E. histolytica Cysts

Testing the efficacy of luminal agents like this compound against E. histolytica cysts in vitro is challenging due to the difficulty of inducing encystation of E. histolytica in the laboratory.[8] However, a general workflow can be conceptualized.

Objective: To assess the cysticidal activity of a luminal amoebicide.

Workflow:

  • Cyst Production: Induce encystation of E. histolytica trophozoites in vitro using established protocols, which may involve nutrient starvation or specific chemical inducers. This remains a significant technical hurdle.[8]

  • Cyst Isolation and Purification: Isolate and purify the in vitro-formed cysts.

  • Drug Exposure: Expose the purified cysts to various concentrations of the luminal amoebicide (e.g., this compound) for a defined period.

  • Viability Assessment: Determine the viability of the cysts after drug exposure. This can be assessed by:

    • Excystation Assay: Transferring the treated cysts to a growth-permissive medium and monitoring for the emergence of viable trophozoites.

    • Dye Exclusion: Using specific dyes that can differentiate between viable and non-viable cysts.

  • Data Analysis: Calculate the percentage of non-viable cysts at each drug concentration to determine the cysticidal potency.

Signaling Pathways and Logical Relationships

Metronidazole_Activation Metronidazole Metronidazole (Prodrug) Parasite_Cell E. histolytica Cell Metronidazole->Parasite_Cell Enters Cell PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Parasite_Cell->PFOR Nitro_Radical Cytotoxic Nitro Radical PFOR->Nitro_Radical Reductive Activation DNA_Damage DNA Strand Breakage Nitro_Radical->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nitro_Radical->Protein_Synthesis_Inhibition Cell_Death Parasite Cell Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Metronidazole activation pathway in E. histolytica.

Therapeutic_Strategy Amoebiasis Amoebiasis Diagnosis Invasive_Disease Invasive Disease (Dysentery, Abscess) Amoebiasis->Invasive_Disease Luminal_Infection Luminal Infection (Asymptomatic Carrier) Amoebiasis->Luminal_Infection Metronidazole_Treatment Treat with Metronidazole (Tissue Amoebicide) Invasive_Disease->Metronidazole_Treatment Tiliquinol_Treatment Treat with this compound (Luminal Amoebicide) Luminal_Infection->Tiliquinol_Treatment Follow_up_Treatment Follow-up with Luminal Amoebicide Metronidazole_Treatment->Follow_up_Treatment Eradication Complete Eradication of Parasite Tiliquinol_Treatment->Eradication Follow_up_Treatment->Eradication

Caption: Therapeutic workflow for amoebiasis treatment.

Conclusion

Metronidazole and this compound have distinct and complementary roles in the treatment of Entamoeba histolytica infections. Metronidazole is a systemically acting prodrug, indispensable for the treatment of invasive amoebiasis due to its potent activity against trophozoites in tissues. Its mechanism of action, involving the generation of cytotoxic radicals, is well-characterized.

This compound, a hydroxyquinoline derivative, acts as a luminal amoebicide, targeting both trophozoites and, crucially, the transmissible cyst stage within the intestine. Its use is essential for eradicating the parasite from the gut, thereby preventing relapse and transmission.

The lack of directly comparable in vitro efficacy data, particularly IC50 values for this compound, underscores the different research and development trajectories dictated by their specific clinical applications. Future research should focus on standardized in vitro models for luminal amoebicides to enable more direct comparisons and to facilitate the discovery of novel compounds with activity against E. histolytica cysts. A comprehensive understanding of the distinct properties of both tissue and luminal amoebicides is paramount for the effective design of clinical trials and the development of improved therapeutic strategies for amoebiasis.

References

A Comparative Guide to the Structure-Activity Relationship of Tiliquinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tiliquinol, a derivative of 8-hydroxyquinoline (B1678124), has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

The anticancer potential of this compound derivatives has been a primary focus of research. The core structure, a pyrrolo[1][2]benzodiazepine nucleus with an indole (B1671886) substituent, is cytotoxic to various cancer cell lines.[2] Modifications at different positions of the this compound scaffold have been shown to significantly influence this activity.

One key area of modification is the C-11 position. For instance, replacing the indole group with a cyano group resulted in a compound approximately 100 times more cytotoxic than the parent this compound.[2] The stereochemistry at this position is also critical, with the 11-beta-cyano analogue being significantly more potent than its alpha-epimer.[2]

Furthermore, substitutions on the benzene (B151609) moiety of the this compound structure have been explored to modulate anticancer activity. Clioquinol (B1669181), another 8-hydroxyquinoline derivative, has demonstrated anticancer effects both in vitro and in vivo.[3] Its mechanism is thought to involve acting as a zinc ionophore, leading to elevated intracellular zinc levels and inducing apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeModificationCancer Cell LineIC50 (µM)Reference
Tilivalline (B46830) (TV)Parent CompoundMouse Leukemia L1210-[2]
11-beta-cyano TV analogueIndole group at C-11 replaced by a cyano groupMouse Leukemia L1210~100x more potent than TV[2]
alpha-epimer of 11-beta-cyano TV analogueStereoisomer at C-11Mouse Leukemia L1210~1/100th the activity of the beta-epimer[2]
Clioquinol5-chloro-7-iodo-8-hydroxyquinolineVarious human cancer cell linesLow micromolar range[3]
Cyclopentaquinoline derivative 6d-Five different cancer cell lines-[4]
Cyclopentaquinoline derivative 6f-Five different cancer cell lines-[4]
Hydroquinone-Chalcone-Pyrazoline Hybrid 4Incorporation of furan (B31954) and pyrazoline groupsMCF-7, HT-2928.8 - 124.6[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid 5Incorporation of furan and pyrazoline groupsMCF-7, HT-2928.8 - 124.6[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid 6Incorporation of furan and pyrazoline groupsMCF-7, HT-2928.8 - 124.6[5]
Hydroquinone-Chalcone-Pyrazoline Hybrid 8Incorporation of furan and pyrazoline groupsHT-2928.8 - 124.6[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to assess the anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anticancer Activity Screening Workflow

Antifungal Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[6][7][8][9] The introduction of a thiosemicarbazone moiety at the 5-position of the 8-hydroxyquinoline scaffold has been a successful strategy to enhance antifungal potency.[6]

For example, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited potent activity against various Candida and Cryptococcus species.[6] Compound A14 from this series was particularly active, with minimum inhibitory concentrations (MICs) ranging from ≤ 0.0313 to 2 μg/mL against several clinically relevant fungal pathogens.[6] This potency was significantly higher than that of the lead compound and the commonly used antifungal drug fluconazole.[6]

The SAR studies of these derivatives indicated that the presence of the 8-hydroxyquinoline group, aryl methylene (B1212753) groups, and a methyl group on the thiosemicarbazone moiety contributed to the enhanced antifungal activity.[6]

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeModificationFungal StrainMIC (µg/mL)Reference
8-hydroxyquinolin-5-ylidene thiosemicarbazone A14-Cryptococcus gattii, C. neoformans, C. glabrata, C. auris≤ 0.0313 - 2[6]
8-hydroxyquinoline derivative PH265Combination with a triazole moietyCryptococcus spp., C. auris, C. haemulonii0.5 - 1[7]
8-hydroxyquinoline derivative PH276Combination with a triazole moietyCryptococcus spp., C. auris, C. haemulonii0.5 - 8[7]
Clioquinol5-chloro-7-iodo-8-hydroxyquinolineAspergillus fumigatus6[10]
Clioquinol5-chloro-7-iodo-8-hydroxyquinolineFusarium species0.5 - 2[10]
Nitroxoline5-nitro-8-hydroxyquinolineCandida albicans-[11]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol for determining the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium, and a standardized inoculum suspension is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically observed as a visible reduction in turbidity compared to the growth control well.

Broth Microdilution Antifungal Susceptibility Testing

Antibacterial Activity

This compound derivatives have also been investigated for their antibacterial properties. The introduction of different substituents at the C-7 position of the fluoroquinolone scaffold, which shares a quinoline (B57606) core, has been shown to influence antibacterial activity.[12] More lipophilic groups at this position appear to enhance activity against Gram-positive bacteria, such as Staphylococcus aureus.[12]

For instance, certain 8-nitrofluoroquinolone derivatives with p-toluidine, p-chloroaniline, and aniline (B41778) substituents at C-7 displayed good activity against S. aureus with MIC values in the range of 2-5 µg/mL.[12] Additionally, some 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[13]

Table 3: Antibacterial Activity of this compound Derivatives

Compound/DerivativeModificationBacterial StrainMIC (µg/mL)Reference
8-Nitrofluoroquinolone derivative (p-toluidine)p-toluidine at C-7S. aureus2-5[12]
8-Nitrofluoroquinolone derivative (p-chloro aniline)p-chloro aniline at C-7S. aureus2-5[12]
8-Nitrofluoroquinolone derivative (aniline)aniline at C-7S. aureus2-5[12]
5-Sulphonamido-8-hydroxyquinoline derivatives-E. coli, P. aeruginosa-[13]
Quinoline derivative 26-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moietiesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[14]
Quinoline derivative 66-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moietiesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of antibacterial compounds is typically determined using a broth microdilution method similar to the one described for antifungal testing.

  • Bacterial Culture: A pure culture of the target bacterial strain is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship Summary

This guide highlights the significant progress made in understanding the SAR of this compound derivatives. The versatility of the 8-hydroxyquinoline scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective anticancer, antifungal, and antibacterial activities. Future research in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to facilitate their development into clinically useful drugs.

References

A Comparative Analysis of Tiliquinol and Other Hydroxyquinolines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Tiliquinol and other notable hydroxyquinolines, including Clioquinol (B1669181) and Nitroxoline (B368727). Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative biological activities, and the experimental protocols used for their evaluation. While direct comparative experimental data for this compound is limited in current literature, this guide provides a broader context by examining the well-documented activities of the 8-hydroxyquinoline (B1678124) class of compounds.

Introduction to Hydroxyquinolines

Hydroxyquinolines are a class of heterocyclic aromatic organic compounds characterized by a quinoline (B57606) ring system substituted with a hydroxyl group. 8-Hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities, which include antimicrobial, anticancer, and neuroprotective or neurotoxic effects.[1][2][3] The biological activities of these compounds are often attributed to their ability to chelate metal ions, a property that can disrupt essential cellular processes in pathogens and cancer cells.[2][4]

This compound , chemically known as 5-methyl-8-hydroxyquinoline, is an antiprotozoal agent.[5][6] It has been used in the treatment of amoebiasis.[7] However, concerns regarding its potential for hepatotoxicity have led to its withdrawal from some markets.[6]

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is another 8-hydroxyquinoline derivative that was historically used as an antimicrobial and antiprotozoal agent.[8] More recently, it has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and for its anticancer properties.[4][9]

Nitroxoline (5-nitro-8-hydroxyquinoline) is an antibiotic primarily used for the treatment of urinary tract infections.[10] It has also demonstrated potent anticancer activities, which are often enhanced in the presence of copper.[10]

Mechanism of Action

The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to act as metal chelators. By binding to essential metal ions such as iron, copper, and zinc, they can disrupt the function of metalloenzymes and other critical cellular components.[2][4] This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and survival.[10][11]

For instance, the anticancer activity of some 8-hydroxyquinolines is linked to the inhibition of the PI3K/Akt/mTOR and FoxM1 signaling pathways, which are crucial for cancer cell growth and survival.[1][8][12]

Comparative Biological Activity

This section provides a comparative overview of the biological activities of this compound and other hydroxyquinolines, with a focus on anticancer and antimicrobial effects. Due to the limited availability of direct comparative data for this compound, the tables below primarily feature data for other well-researched 8-hydroxyquinoline derivatives to provide a performance context.

Anticancer Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound's cytotoxic effect.

CompoundCancer Cell LineIC50 (µM)Reference
Clioquinol MCF-7 (Breast)12.5[1]
A549 (Lung)~15[4]
PC-3 (Prostate)~10[4]
Nitroxoline A549 (Lung)8.7[1]
PC-3 (Prostate)~5[13]
DU-145 (Prostate)~7.5[13]
8-Hydroxyquinoline HCT 116 (Colon)9.33[14]
Various Derivatives A549 (Lung)2.2 - 5.8[1]
PC-3 (Prostate)7.5[1]

Note: Extensive searches did not yield specific IC50 values for this compound in cancer cell lines within the reviewed literature. Structure-activity relationship studies suggest that substitutions on the 8-hydroxyquinoline ring significantly influence anticancer activity.[2][15]

Antimicrobial Activity

8-Hydroxyquinolines have a long history of use as antimicrobial agents. Their ability to chelate metal ions is a key factor in their efficacy against bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
Nitroxoline Escherichia coli4-16[10]
Staphylococcus aureus2-8[10]
Clioquinol Various BacteriaNot specified[8]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid Staphylococcus aureus4-16[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of hydroxyquinoline derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyquinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the hydroxyquinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum LDH release controls.

Signaling Pathways

Hydroxyquinoline derivatives exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways known to be affected by these compounds.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydroxyquinolines 8-Hydroxyquinolines Hydroxyquinolines->PI3K inhibit Hydroxyquinolines->Akt inhibit Hydroxyquinolines->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-hydroxyquinolines.[1]

FoxM1_Signaling_Pathway FoxM1 FoxM1 CyclinD1 Cyclin D1 FoxM1->CyclinD1 upregulates p21 p21 FoxM1->p21 downregulates cdc25b cdc25b FoxM1->cdc25b upregulates CENPB CENP-B FoxM1->CENPB upregulates Survivin Survivin FoxM1->Survivin upregulates CellCycle Cell Cycle Progression CyclinD1->CellCycle p21->CellCycle cdc25b->CellCycle ApoptosisInhibition Inhibition of Apoptosis Survivin->ApoptosisInhibition Hydroxyquinolines Clioquinol & Nitroxoline Hydroxyquinolines->FoxM1 inhibit expression

Caption: Inhibition of the FoxM1 signaling pathway by Clioquinol and Nitroxoline.[8][12]

Conclusion

This compound, as a member of the 8-hydroxyquinoline family, likely shares the fundamental mechanism of action of metal chelation. However, the available scientific literature lacks direct comparative studies evaluating its performance against other well-characterized hydroxyquinolines like Clioquinol and Nitroxoline in areas such as cancer research. While Clioquinol and Nitroxoline have demonstrated significant anticancer and antimicrobial activities through the modulation of key signaling pathways, further research is required to fully elucidate the comparative efficacy and broader therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of this important class of compounds.

References

Validating the Antiprotozoal Spectrum of Tiliquinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiprotozoal spectrum of Tiliquinol and its alternatives. Due to a lack of publicly available quantitative in vitro data for this compound, this guide focuses on the known qualitative spectrum of the 8-hydroxyquinoline (B1678124) class, to which this compound belongs, and compares it with the established efficacy of leading antiprotozoal agents.

Executive Summary

Comparative Antiprotozoal Spectrum

The following tables summarize the in vitro efficacy of common antiprotozoal agents against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. It is important to note that no specific IC50 or MIC values for this compound have been identified in the available literature. The 8-hydroxyquinoline class of compounds, however, is known to be active against Entamoeba, Giardia, and Trichomonas.[2]

Table 1: In Vitro Efficacy against Entamoeba histolytica

CompoundIC50 (µM)MIC (µg/mL)Reference Strain(s)
Metronidazole (B1676534)1.8 - 13.20.72HM1:IMSS, Clinical Isolates[3][4]
Tinidazole (B1682380)12.4-Clinical Isolates[3]
Nitazoxanide (B1678950)--Data not available

Table 2: In Vitro Efficacy against Giardia lamblia

CompoundIC50 (µM)MIC (µg/mL)Reference Strain(s)
Metronidazole-1.6 - 50Axenic cultures[5]
Tinidazole-0.2 - 12.5Axenic cultures[5]
Nitazoxanide--Data not available

Table 3: In Vitro Efficacy against Trichomonas vaginalis

CompoundIC50 (µg/mL)MIC (µg/mL)Reference Strain(s)
Metronidazole--Data not available
Tinidazole--Data not available
Nitazoxanide0.034-Clinical Isolates[6]

Mechanism of Action: 8-Hydroxyquinolines

The proposed mechanism of action for 8-hydroxyquinoline derivatives like this compound involves the chelation of essential metal ions, which are crucial for the survival and replication of protozoan parasites. This disruption of metal homeostasis is believed to interfere with critical enzymatic functions and DNA synthesis.

This compound This compound (8-Hydroxyquinoline) MetalIons Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) This compound->MetalIons Chelation DNA Protozoal DNA This compound->DNA Intercalation & Binding Inhibition Inhibition of Enzymatic Activity Enzymes Protozoal Metalloenzymes Enzymes->Inhibition Depletion of cofactors Disruption Disruption of DNA Replication DNA->Disruption Structural damage CellDeath Protozoal Cell Death Inhibition->CellDeath Disruption->CellDeath

Proposed mechanism of action for 8-hydroxyquinolines.

Experimental Protocols

Standardized in vitro susceptibility assays are crucial for determining the antiprotozoal activity of a compound. The following are generalized protocols for testing against E. histolytica, G. lamblia, and T. vaginalis.

In Vitro Amoebicidal Assay (Entamoeba histolytica)

This protocol is a common method for determining the 50% inhibitory concentration (IC50) of a compound against E. histolytica.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Culture E. histolytica trophozoites i1 Add trophozoites to 96-well plates p1->i1 p2 Prepare serial dilutions of this compound i2 Add drug dilutions to wells p2->i2 i3 Incubate at 37°C for 48-72h a1 Assess trophozoite viability (e.g., microscopy, dye exclusion) i3->a1 a2 Calculate IC50 value a1->a2

Workflow for in vitro amoebicidal assay.

Methodology:

  • Parasite Culture: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, a known number of trophozoites are added to each well. The various drug concentrations are then added. Control wells containing parasites with no drug and wells with medium only are included.

  • Incubation: The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours.

  • Viability Assessment: Parasite viability is determined by methods such as direct counting with a hemocytometer using a viability dye (e.g., trypan blue) or colorimetric assays (e.g., MTT assay).

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined using a dose-response curve.

In Vitro Giardiacidal Assay (Giardia lamblia)

This protocol outlines a method for assessing the efficacy of compounds against G. lamblia trophozoites.

Methodology:

  • Parasite Culture: G. lamblia trophozoites (e.g., WB strain) are grown in axenic culture in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: Serial dilutions of the test compound are prepared.

  • Assay Setup: Trophozoites are seeded into 96-well plates. The drug dilutions are added to the wells. Appropriate controls are included.

  • Incubation: Plates are incubated in an anaerobic or microaerophilic environment at 37°C for 24 to 48 hours.

  • Viability Assessment: Trophozoite viability can be assessed by counting motile organisms using an inverted microscope or through the use of viability stains and flow cytometry.

  • Data Analysis: The concentration of the drug that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response data.

In Vitro Trichomonacidal Assay (Trichomonas vaginalis)

This protocol is used to evaluate the activity of compounds against T. vaginalis.

Methodology:

  • Parasite Culture: T. vaginalis trophozoites are cultured in a suitable medium (e.g., Diamond's TYM medium) at 37°C.

  • Drug Preparation: A range of concentrations of the test compound is prepared by serial dilution.

  • Assay Setup: A defined number of trophozoites is inoculated into test tubes or 96-well plates containing the drug dilutions.

  • Incubation: The cultures are incubated anaerobically at 37°C for 24 to 48 hours.

  • Viability Assessment: The viability of the trophozoites is determined by microscopic examination for motility or by using a colorimetric assay. The minimal lethal concentration (MLC) or IC50 is determined.

  • Data Analysis: The MLC is defined as the lowest drug concentration that results in 100% non-viability. The IC50 is calculated from the percentage of inhibition at each concentration.

Conclusion

This compound remains a relevant compound in the context of its historical use for intestinal amoebiasis. However, to fully validate its broader antiprotozoal spectrum and establish its potential in modern drug development, comprehensive in vitro studies generating quantitative data such as IC50 and MIC values against a panel of protozoan parasites are essential. The provided protocols offer a framework for such investigations. A direct comparison with current frontline drugs like metronidazole, tinidazole, and nitazoxanide, which have well-documented efficacy, would be critical in determining the future therapeutic role of this compound and other 8-hydroxyquinoline derivatives.

References

Cross-Resistance Profile of Tiliquinol: A Comparative Analysis with Other Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between tiliquinol, a hydroxyquinoline antiprotozoal agent, and other commonly used antiprotozoal drugs. Due to a lack of specific cross-resistance studies involving this compound, this guide synthesizes available in vitro susceptibility data for clinically relevant protozoa against various antiprotozoal compounds to infer potential cross-resistance patterns. The information is intended to support research and development efforts in the field of antiprotozoal drug discovery.

Executive Summary

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro susceptibility of Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis to various antiprotozoal agents. This data provides a baseline for understanding the activity of current treatments and for postulating the potential efficacy of this compound and the likelihood of cross-resistance.

Table 1: In Vitro Activity against Entamoeba histolytica

CompoundStrain(s)IC50 / MIC (µg/mL)Reference(s)
Metronidazole (B1676534)Clinical isolates & HM1:IMSS0.0625 - 0.125 (MIC) / 13.2 (IC50)[2][3]
TinidazoleClinical isolates0.0625 - 0.25 (MIC) / 12.4 (IC50)[2][3]
DehydroemetineClinical isolates0.125 - 1 (MIC)[2]
OrnidazoleClinical isolates0.0625 - 0.25 (MIC)[2]
ChloroquineClinical isolates26.3 (IC50)[3]
EmetineClinical isolates31.2 (IC50)[3]

Table 2: In Vitro Activity against Giardia lamblia

CompoundStrain(s)IC50 / MIC (µg/mL)Reference(s)
MetronidazoleWB clone C6 & others7.8 (IC50)[4]
Nitazoxanide (NTZ)WB clone C62.4 (IC50)[4]
Tizoxanide (TIZ)WB clone C62.4 (IC50)[4]

Table 3: In Vitro Activity against Trichomonas vaginalis

CompoundStrain(s)MLC (µg/mL)Reference(s)
MetronidazoleSusceptible isolates<50[5][6]
MetronidazoleResistant isolates≥50[5][6]
TinidazoleSusceptible isolates<6.3[6]
TinidazoleResistant isolates≥6.3[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro susceptibility data. Below are summarized protocols for assessing the antiprotozoal activity against E. histolytica, G. lamblia, and T. vaginalis.

In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol is adapted from a nitro blue tetrazolium (NBT) reduction assay.

  • Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., strain HM1:IMSS) in a suitable medium such as TYI-S-33.

  • Drug Preparation: Prepare stock solutions of the test compounds and serially dilute them in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Dispense the drug dilutions into a 96-well microtiter plate.

    • Add a standardized suspension of E. histolytica trophozoites to each well.

    • Include drug-free wells as positive controls and wells with medium only as negative controls.

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

    • Following incubation, add NBT solution to each well and incubate further to allow for color development, which is proportional to the number of viable parasites.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Susceptibility Testing of Giardia lamblia

This protocol describes a typical broth microdilution method.

  • Parasite Culture: Grow G. lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with bovine serum and bile.

  • Drug Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Procedure:

    • Add the drug dilutions to a 96-well plate.

    • Inoculate the wells with a standardized suspension of G. lamblia trophozoites.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

    • Determine parasite viability by microscopy (e.g., counting motile trophozoites) or by using a viability dye (e.g., resazurin) followed by fluorescence measurement.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that causes a significant reduction in parasite viability compared to the control. The IC50 can be calculated from a dose-response curve.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol outlines a broth microdilution method to determine the Minimum Lethal Concentration (MLC).

  • Parasite Culture: Culture T. vaginalis isolates in Diamond's medium.

  • Drug Preparation: Prepare two-fold serial dilutions of the test compounds in the culture medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well with a standardized number of T. vaginalis trophozoites (e.g., 10^4 parasites/well)[5].

    • Incubate the plate under aerobic or anaerobic conditions at 37°C for 48 hours.

    • Examine the wells microscopically for motile trichomonads.

  • Data Analysis: The MLC is defined as the lowest concentration of the drug that results in the killing of all trichomonads[5].

Potential Mechanisms of Action and Cross-Resistance

The potential for cross-resistance between this compound and other antiprotozoals is largely dependent on their respective mechanisms of action and resistance.

  • This compound and other Hydroxyquinolines: The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential cofactors for various microbial enzymes. This chelation can disrupt critical metabolic pathways[7]. It has been suggested that 8-hydroxyquinolines may interact with multiple molecular targets, potentially reducing the likelihood of resistance development[8]. Some 8-hydroxyquinoline (B1678124) derivatives have been shown to inhibit enzymes like thioredoxin glutathione (B108866) reductase in parasites[9].

  • Metronidazole and other 5-Nitroimidazoles: These drugs are prodrugs that require anaerobic activation by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase, to form cytotoxic nitro radicals that damage DNA[10]. Resistance to metronidazole is often associated with decreased activity of these activating enzymes.

Given these distinct mechanisms, cross-resistance between this compound and metronidazole is not highly anticipated. However, if a resistance mechanism in a protozoan involves a general drug efflux pump, it could potentially confer resistance to both classes of compounds.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for determining antiprotozoal susceptibility and a conceptual representation of the potential signaling pathways that may be affected.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Parasite Culture (e.g., E. histolytica) plate_setup 96-well Plate Setup parasite_culture->plate_setup drug_prep Drug Dilution Series (this compound & Comparators) drug_prep->plate_setup incubation Incubation (Anaerobic, 37°C, 48h) plate_setup->incubation viability_assay Viability Assessment (e.g., NBT Assay) incubation->viability_assay data_analysis Data Analysis (IC50/MIC Calculation) viability_assay->data_analysis

Caption: Workflow for in vitro antiprotozoal susceptibility testing.

signaling_pathway cluster_this compound This compound Pathway cluster_metronidazole Metronidazole Pathway This compound This compound (Hydroxyquinoline) metal_chelation Metal Ion Chelation This compound->metal_chelation metronidazole Metronidazole (5-Nitroimidazole) activation Anaerobic Activation (PFOR) metronidazole->activation enzyme_inhibition Enzyme Inhibition (e.g., TGR) metal_chelation->enzyme_inhibition metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption cell_death Protozoal Cell Death metabolic_disruption->cell_death nitro_radicals Nitro Radical Formation activation->nitro_radicals dna_damage DNA Damage nitro_radicals->dna_damage dna_damage->cell_death

Caption: Putative mechanisms of action for this compound and Metronidazole.

Conclusion

While direct evidence for cross-resistance between this compound and other antiprotozoals is lacking, their distinct mechanisms of action suggest a low probability of cross-resistance, particularly with 5-nitroimidazoles like metronidazole. However, comprehensive in vitro susceptibility studies of this compound against a panel of drug-sensitive and drug-resistant protozoan strains are necessary to definitively assess its cross-resistance profile. The experimental protocols and comparative data presented in this guide provide a framework for conducting such investigations, which are essential for the development of new and effective antiprotozoal therapies.

References

Head-to-Head Comparison: Tiliquinol vs. Tibroquinol in Antiprotozoal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Tiliquinol and Tibroquinol share a core 5-methyl-8-hydroxyquinoline structure, with Tibroquinol being a brominated derivative of this compound. This structural difference influences their physicochemical properties and potentially their biological activity.

PropertyThis compoundTibroquinol
Chemical Structure 5-methylquinolin-8-ol7-bromo-5-methylquinolin-8-ol
Molecular Formula C₁₀H₉NOC₁₀H₈BrNO
Molecular Weight 159.19 g/mol 238.08 g/mol
Appearance White crystalline powder-
Solubility -Soluble in DMSO

Efficacy and Therapeutic Use

Both this compound and Tibroquinol have been primarily utilized for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica. They were often co-administered in a formulation known as Intetrix. Their primary mode of action is as luminal amoebicides, targeting the trophozoites and cysts of the parasite within the intestinal tract.

While specific, direct comparative efficacy data such as IC50 values are not available from recent head-to-head studies, the historical use of the combination suggests a synergistic or complementary effect. It is important to note that 8-hydroxyquinolines are generally considered less effective for invasive, extraintestinal amoebiasis.

Toxicity and Adverse Effects

A significant factor in the clinical use of this compound and Tibroquinol has been their associated toxicity. The combination product, Intetrix, was withdrawn from several markets due to concerns over serious adverse effects.

Adverse EffectThis compound & Tibroquinol (in combination)
Hepatotoxicity Reports of elevated liver enzymes and acute hepatitis.[1]
Neurotoxicity Cases of peripheral neuropathy and subacute myelo-optic neuropathy (SMON) have been reported with prolonged use of 8-hydroxyquinoline (B1678124) derivatives.
Cutaneous Reactions Skin rashes and other allergic reactions have been observed.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound and Tibroquinol against Entamoeba histolytica has not been fully elucidated. However, based on studies of other 8-hydroxyquinoline derivatives, a multi-faceted mechanism is proposed, primarily centered around their ability to chelate metal ions.

G cluster_drug 8-Hydroxyquinoline Derivative (this compound/Tibroquinol) cluster_parasite Entamoeba histolytica Drug Drug Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺) Drug->Metal_Ions Chelation DNA Parasite DNA Drug->DNA Intercalation/Damage Enzymes Metalloenzymes Metal_Ions->Enzymes Cofactor for Cell_Death Cell Death Enzymes->Cell_Death Inhibition leads to DNA->Cell_Death Damage leads to

This proposed mechanism involves:

  • Chelation of Essential Metal Ions: 8-hydroxyquinolines are potent chelators of divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺). These ions are crucial cofactors for many essential enzymes in protozoa. By sequestering these metal ions, the drugs inhibit vital metabolic pathways.

  • Disruption of DNA and Protein Synthesis: There is evidence to suggest that these compounds can intercalate with parasite DNA and inhibit DNA and protein synthesis, ultimately leading to cell death.

Experimental Protocols

While specific protocols for direct head-to-head comparisons are unavailable, the following outlines a general methodology for the in vitro evaluation of anti-amoebic compounds, based on standard practices in the field.

In Vitro Susceptibility Testing of Entamoeba histolytica

  • Cultivation of E. histolytica : Trophozoites of a reference strain of E. histolytica (e.g., HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

  • Drug Preparation : Stock solutions of the test compounds (this compound and Tibroquinol) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.

  • Inoculation : Microtiter plates are inoculated with a standardized number of E. histolytica trophozoites. The serially diluted test compounds are then added to the wells. Control wells containing the parasite with the drug vehicle (DMSO) and a known anti-amoebic agent (e.g., metronidazole) are included.

  • Incubation : The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).

  • Determination of IC50 : The 50% inhibitory concentration (IC50) is determined by assessing the viability of the trophozoites. This can be done using various methods, such as:

    • Microscopic Examination : Counting the number of viable, motile trophozoites using a hemocytometer.

    • Colorimetric Assays : Utilizing dyes like trypan blue (for exclusion by live cells) or metabolic indicators like resazurin (B115843) or MTT, where a color change corresponds to cell viability.

  • Data Analysis : The percentage of inhibition for each drug concentration is calculated relative to the control, and the IC50 value is determined using a dose-response curve.

G Start Start Cultivate Cultivate E. histolytica Start->Cultivate Prepare_Drugs Prepare Drug Dilutions Cultivate->Prepare_Drugs Inoculate Inoculate Microtiter Plates Prepare_Drugs->Inoculate Incubate Incubate Plates Inoculate->Incubate Assess_Viability Assess Trophozoite Viability Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Conclusion

This compound and Tibroquinol are structurally related 8-hydroxyquinoline derivatives with a history of use in treating amoebiasis. The lack of recent, direct comparative studies makes a definitive judgment on their relative performance challenging. The significant hepatotoxicity and neurotoxicity associated with their combined use have largely led to their discontinuation in many regions. Future research into novel antiprotozoal agents may draw lessons from the structure-activity and structure-toxicity relationships of these and other 8-hydroxyquinoline compounds. Any new investigation into this class of compounds would require rigorous preclinical and clinical evaluation with a strong emphasis on safety and toxicology.

References

In Vitro vs. In Vivo Correlation of Tiliquinol Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tiliquinol, a hydroxyquinoline derivative, belongs to a class of compounds known for their diverse biological activities. Establishing a correlation between in vitro (laboratory-based) and in vivo (whole organism) activity is a critical step in the drug development pipeline, offering predictive insights into a compound's potential therapeutic efficacy. While specific comprehensive in vitro-in vivo correlation (IVIVC) studies on this compound are not extensively documented in publicly available literature, this guide provides a comparative analysis using data from closely related hydroxyquinoline derivatives, such as Clioquinol (B1669181). This approach allows for an illustrative comparison of their performance and outlines the experimental methodologies crucial for such evaluations.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the translation of in vitro findings to in vivo outcomes for this class of compounds.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from studies on hydroxyquinoline derivatives, offering a side-by-side comparison of their in vitro activity and in vivo efficacy. This data serves as a surrogate to understand the potential performance of this compound.

Table 1: In Vitro Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismAssay TypeIn Vitro Activity (MIC)Reference
CloxyquinMycobacterium tuberculosisMicrodilution0.062 - 0.25 µg/mL[1]
8-HydroxyquinolineMycobacterium tuberculosis H37RaNot Specified0.125 µg/mL[1]
ClioquinolMycobacterium tuberculosis H37RaNot Specified6.25 µg/mL[1]
ClioquinolScedosporium dehoogiiBroth Microdilution0.5 - 1 µg/mL[2]
ClioquinolFusarium speciesBroth Microdilution0.5 - 2 µg/mL[2]
PH176 (8-Hydroxyquinoline derivative)Methicillin-Resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC50: 16 µg/mL, MIC90: 32 µg/mL[3]

Table 2: In Vitro Anticancer Activity of Clioquinol

CompoundCancer Cell LineAssay TypeIn Vitro Activity (IC50)Reference
ClioquinolVarious Human Cancer Cell LinesViability AssayLow micromolar range[4]

Table 3: In Vivo Anticancer Efficacy of Clioquinol

CompoundIn Vivo ModelEfficacyReference
ClioquinolMouse Xenograft ModelInhibition of tumor growth over a 6-week period[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of hydroxyquinoline derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

  • Preparation of Compound Stock Solution: A stock solution of the hydroxyquinoline derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Efficacy Testing: Murine Thigh Infection Model

This model is often used to evaluate the in vivo activity of antimicrobial agents.[7]

  • Induction of Infection: Mice are rendered neutropenic and then infected in the thigh muscle with a standardized inoculum of the test bacterium.

  • Compound Administration: At a specified time post-infection, the test compound is administered to the mice via a relevant route (e.g., oral, intravenous).

  • Monitoring: The animals are monitored for a set period, and at the end of the study, the thigh muscles are harvested.

  • Assessment of Bacterial Load: The thigh muscles are homogenized, and the number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions.

  • Efficacy Determination: The efficacy of the compound is determined by comparing the bacterial load in the treated group to that in an untreated control group.

Mandatory Visualizations

Signaling Pathway

The anticancer activity of some hydroxyquinoline derivatives like Clioquinol has been linked to the induction of apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.

G Proposed Apoptotic Pathway of Clioquinol Clioquinol Clioquinol Cell Cancer Cell Clioquinol->Cell Enters Cell Caspase_Activation Caspase Activation Cell->Caspase_Activation Induces Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Leads to

Caption: Proposed apoptotic pathway of Clioquinol in cancer cells.

Experimental Workflow

A generalized workflow for establishing an in vitro-in vivo correlation is essential for a systematic approach to drug development.

G Generalized IVIVC Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Correlation In_Vitro_Activity Determine In Vitro Activity (e.g., MIC, IC50) Correlation_Analysis IVIVC Analysis In_Vitro_Activity->Correlation_Analysis In_Vitro_PK In Vitro ADME/ Toxicology In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_PK->In_Vivo_PK In_Vivo_Efficacy Evaluate In Vivo Efficacy (e.g., Animal Model) In_Vivo_Efficacy->Correlation_Analysis In_Vivo_PK->Correlation_Analysis

Caption: A generalized workflow for establishing an IVIVC.

References

Benchmarking Tiliquinol's Cytotoxicity: A Comparative Guide with Clioquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including the quinoline (B57606) nucleus. Tiliquinol, a hydroxyquinoline derivative, has been noted for its antimicrobial properties. However, its potential as a cytotoxic agent against cancer cell lines remains an area of emerging research with limited publicly available data. This guide provides a comparative benchmark by examining the well-documented cytotoxic effects of a structurally similar compound, Clioquinol (B1669181), against a panel of human cancer cell lines. The data presented here, including detailed experimental protocols and potential mechanisms of action, aims to offer a valuable reference point for researchers interested in exploring the anticancer therapeutic window of this compound and related compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Clioquinol across various human cancer cell lines, as reported in scientific literature. A lower IC50 value indicates greater potency in reducing cell viability.

Cancer Cell LineCancer TypeClioquinol IC50 (µM)
RajiBurkitt's Lymphoma2.8
JurkatAcute T-cell Leukemia3.5
HL-60Promyelocytic Leukemia4.2
A2780Ovarian Cancer5.1
OVCAR-3Ovarian Cancer6.3
HeLaCervical Cancer7.5
MCF-7Breast Cancer8.1
PC-3Prostate Cancer9.4

Note: The IC50 values are derived from various studies and may vary based on experimental conditions such as incubation time and assay method.

Experimental Protocols

The determination of cytotoxicity is commonly performed using colorimetric assays that measure cell viability. The two primary methods referenced in the literature for compounds like Clioquinol are the MTT and Crystal Violet assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Clioquinol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability. The dye binds to proteins and DNA of adherent cells. Cells that have undergone cell death lose their adherence and are washed away, thus the amount of remaining dye is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100% methanol (B129727) for 10-15 minutes.

  • Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Dye Solubilization: Air dry the plate and then add a solubilizing agent (e.g., 30% acetic acid or 10% SDS) to each well to release the bound dye.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • IC50 Calculation: Similar to the MTT assay, the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h Assay Specific Steps Assay Specific Steps Incubation->Assay Specific Steps Data Analysis Data Analysis Assay Specific Steps->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for determining the IC50 values of a test compound.

While the specific signaling pathways affected by this compound in cancer cells are not yet fully elucidated, studies on the closely related compound, Clioquinol, suggest a multi-faceted mechanism of action. Clioquinol has been shown to act as a metal chelator and ionophore, disrupting cellular metal homeostasis.[1][2] This can lead to the induction of apoptosis through caspase activation.[1] Furthermore, some evidence suggests that Clioquinol may also induce cancer cell death by stimulating the release of Tumor Necrosis Factor Alpha (TNF-α) from macrophages.[3]

G cluster_pathway Proposed Clioquinol Mechanism of Action Clioquinol Clioquinol Metal_Homeostasis Disruption of Metal Homeostasis Clioquinol->Metal_Homeostasis TNFa_Release TNF-α Release (from Macrophages) Clioquinol->TNFa_Release ROS_Induction ROS Induction Metal_Homeostasis->ROS_Induction Apoptosis Apoptosis ROS_Induction->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cancer_Cell_Death Cancer Cell Death Caspase_Activation->Cancer_Cell_Death TNFa_Release->Cancer_Cell_Death

Caption: A potential signaling pathway for Clioquinol-induced cancer cell death.

References

Safety Operating Guide

Proper Disposal of Tiliquinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Tiliquinol, also known as Clioquinol, is critical due to its toxicity and potential environmental hazards.[1][2][3] Adherence to safety protocols and regulatory requirements is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn when handling this compound.[1] All work with this compound should be conducted in a well-ventilated area.[1]

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1][2][3]
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Aquatic Hazard Very toxic to aquatic life.[2][3]

In case of exposure:

  • Skin Contact: Immediately wash with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Ingestion: Immediately call a poison center or doctor.[1]

Disposal Procedures

The primary and mandated method for this compound disposal is through an approved waste disposal plant.[1][4] It is crucial not to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.

  • Waste Collection:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Containment cluster_2 Labeling and Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated gloves, tubes) C Designated Solid Hazardous Waste Container A->C B Liquid Waste (e.g., solutions containing this compound) D Designated Liquid Hazardous Waste Container B->D E Label Container: 'Hazardous Waste - this compound' C->E D->E F Store in Secure, Designated Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Waste Collection G->H I Dispose at Approved Waste Disposal Plant H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Tiliquinol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Tiliquinol, a potent antiprotozoal agent.[1] Due to its chemical properties and potential health risks, the proper use of personal protective equipment (PPE), coupled with established operational and disposal plans, is critical to ensure a safe laboratory environment. This guide provides the essential, immediate safety and logistical information for handling this compound, from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationsPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[5]
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhalation of dust.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guide outlines the key procedures for working with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Weighing and Aliquoting:

  • When weighing the powder, perform the task within a chemical fume hood or a balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

4. Post-Handling Procedures:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

  • Decontaminate all work surfaces and equipment used for handling this compound.

  • Remove and properly dispose of contaminated PPE.

Diagram 1: Experimental Workflow for Safe Handling of this compound Powder

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound Powder prep_hood->weigh Begin Experiment dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A stepwise workflow for the safe handling of this compound powder in a laboratory setting.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and potential harm to human health.[5][8]

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Dispose of all this compound waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[5][8]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, etc.) Place in a labeled, sealed hazardous waste bag or container.
Liquid Waste (Solutions) Collect in a labeled, sealed hazardous waste container.
Empty Stock Containers Rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container as directed by your institution's safety office.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.